(Rac)-Tenofovir-d7
Description
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Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D |
InChI Key |
SGOIRFVFHAKUTI-JBIKYDHQSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is (Rac)-Tenofovir-d7 and its primary use
An In-Depth Technical Guide to (Rac)-Tenofovir-d7
Introduction to this compound
This compound is the deuterated, racemic form of Tenofovir, a cornerstone antiviral agent. The designation "d7" signifies that seven hydrogen atoms in the molecule have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling does not alter the fundamental chemical properties of the molecule but imparts a distinct, higher mass. This compound is not intended for therapeutic use; instead, it serves as a critical analytical tool for researchers and drug development professionals. Its primary application is as an internal standard in bioanalytical assays, particularly those employing mass spectrometry, for the precise quantification of Tenofovir in biological matrices.[1]
Tenofovir itself is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).[2] It is widely prescribed in its prodrug forms, Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), for the treatment and prevention of HIV-1 infection and to manage chronic hepatitis B.[3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is essential for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring the safety and efficacy of Tenofovir-based therapies.
Physicochemical Properties
The key quantitative data for this compound are summarized below. This information is vital for method development, storage, and handling in a research setting.
| Property | Value |
| Chemical Name | (Rac)-9-(2-Phosphonomethoxypropyl)adenine-d7 |
| CAS Number | 107021-12-5[7][8] |
| Molecular Formula | C₉H₇D₇N₅O₄P[9] |
| Molecular Weight | 294.26 g/mol [9] |
| Appearance | White Solid[8] |
| Density | 1.79 g/cm³[8] |
| Boiling Point | 616.1°C at 760 mmHg[8] |
| Flash Point | 326.4°C[8] |
| Storage Conditions | 2-8°C Refrigerator[9] |
Primary Use: Internal Standard in Bioanalysis
The fundamental utility of this compound lies in the analytical technique of isotopic dilution mass spectrometry. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, a known quantity of this compound is added to a biological sample (e.g., human plasma) at the beginning of the sample preparation process.[10]
Because this compound is chemically identical to the non-labeled Tenofovir (the analyte), it behaves identically during all stages of sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification of the Tenofovir concentration in the original sample can be achieved, correcting for experimental variability.
Caption: Experimental workflow for quantifying Tenofovir using this compound as an internal standard.
Experimental Protocol: Quantification of Tenofovir in Human Plasma
The following is a representative LC-MS/MS protocol for the determination of Tenofovir in human plasma, utilizing this compound as an internal standard.
1. Preparation of Standard and QC Solutions:
-
Stock Solutions: Prepare primary stock solutions of Tenofovir and this compound (1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.
-
Working Solutions: Create a series of working standard solutions of Tenofovir by serially diluting the stock solution. These will be used to spike blank plasma to generate a calibration curve (e.g., 5-1000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tenofovir and this compound. The mass difference allows for their simultaneous but distinct detection.
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (Tenofovir / Tenofovir-d7) against the nominal concentration of the calibration standards.
-
The concentration of Tenofovir in the unknown samples is determined by interpolating their peak area ratios from the regression line of the calibration curve.
Mechanism of Action of Tenofovir
While this compound is an analytical tool, the compound it traces, Tenofovir, has a well-defined antiviral mechanism. Tenofovir is administered as a prodrug (TDF or TAF) to enhance oral bioavailability.[3][11] Once absorbed, it is converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active form, Tenofovir diphosphate.[2][11]
Tenofovir diphosphate mimics the natural deoxyadenosine 5'-triphosphate (dATP). It competes with dATP for incorporation into newly forming viral DNA by the viral reverse transcriptase (in HIV) or DNA polymerase (in Hepatitis B).[12][13] Because Tenofovir lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation into the viral DNA strand results in premature chain termination, effectively halting viral replication.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Tenofovir (Viread): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 6. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rac-Tenofovir-d7 | 107021-12-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to (Rac)-Tenofovir-d7: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of (Rac)-Tenofovir-d7, a deuterated analog of the antiviral drug Tenofovir. This document details the synthetic pathways for both Tenofovir and its deuterated form, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.
Chemical Structure
This compound is a stable isotope-labeled version of Tenofovir, a crucial antiretroviral medication used in the treatment of HIV and chronic hepatitis B infections. The core structure is an acyclic nucleoside phosphonate analog of adenosine monophosphate.
Tenofovir:
-
Chemical Formula: C₉H₁₄N₅O₄P
-
IUPAC Name: ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
-
Molecular Weight: 287.21 g/mol
** this compound:**
-
Chemical Formula: C₉H₇D₇N₅O₄P
-
Molecular Weight: 294.26 g/mol
-
Deuteration: In this compound, seven hydrogen atoms are replaced by deuterium atoms. The deuteration occurs on the propyl group, specifically on the methyl and methylene groups attached to the chiral center, and on the phosphonomethoxy moiety. This labeling is instrumental for its use as an internal standard in pharmacokinetic and metabolic studies.
Synthesis Pathway
The synthesis of this compound is adapted from established methods for the synthesis of Tenofovir, with a key step for the introduction of deuterium atoms.
Synthesis of Tenofovir
Several synthetic routes to Tenofovir have been developed to improve efficiency and reduce costs. Two prominent pathways are the original Gilead synthesis and a more recent, convergent approach.
A. Original Gilead Synthesis Pathway:
This pathway starts with the alkylation of adenine with (R)-propylene carbonate to introduce the chiral side chain. The resulting alcohol is then phosphonylated, followed by deprotection to yield Tenofovir.
Caption: Original Gilead synthesis pathway for Tenofovir.
B. Convergent Synthesis Pathway:
A more recent and efficient approach involves the synthesis of the key intermediate (R)-9-(2-hydroxypropyl)adenine (HPA) from diaminomaleonitrile, followed by phosphonylation.[1]
Caption: Convergent synthesis pathway for Tenofovir.
Synthesis of this compound
The synthesis of the deuterated analog leverages a key intermediate, racemic [D₈]9-(2-hydroxypropyl)adenine. This intermediate is prepared via a catalytic hydrogen-deuterium (H-D) exchange reaction.
The overall workflow involves the deuteration of a suitable precursor to obtain deuterated HPA, which is then subjected to phosphonylation and subsequent deprotection steps similar to the synthesis of unlabeled Tenofovir.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of Tenofovir, compiled from various reported methods.
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Gilead Synthesis | ||||||||
| HPA Synthesis | Adenine, (R)-Propylene carbonate | NaOH | DMF | 120 | - | ~66 | ~98 | [1] |
| Phosphonylation & Deprotection | (R)-HPA, DESMP | Mg(OtBu)₂, TMSBr | NMP | 60 | 4 | ~50-65 | - | [1] |
| Convergent Synthesis | ||||||||
| HPI Synthesis | Diaminomaleonitrile, Trimethylorthoformate, (R)-1-aminopropan-2-ol | - | - | - | - | ~85 | - | [1] |
| HPA Synthesis from HPI | HPI, Formamidine acetate | - | DMF | 100 | 16 | ~93 | ~99 | [1] |
| Phosphonylation & Deprotection | (R)-HPA, Tosylphosphonic acid | NaOtBu, TMSBr | DMF | RT | 16 | ~70 | - | [1] |
| This compound Synthesis | ||||||||
| H-D Exchange for [D₈]R/S-HPA | Racemic HPA | 10% Pd/C, PtO₂ | D₂O | - | - | - | - | |
| Conversion to [D₈]R/S-Tenofovir | [D₈]R/S-HPA | - | - | - | - | 60 | - |
Note: This table represents a summary of data from various sources and reaction conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) - Convergent Method[1]
-
Preparation of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI): Diaminomaleonitrile is reacted with trimethylorthoformate to yield a formimidate intermediate. This intermediate is then condensed with (R)-1-aminopropan-2-ol to produce HPI.
-
Synthesis of HPA: To a solution of HPI (1.0 eq) in dimethylformamide (DMF), formamidine acetate (1.7 eq) is added. The mixture is heated to 100 °C for 16 hours. After completion of the reaction (monitored by HPLC), the mixture is cooled, and the product is precipitated, filtered, and dried to afford HPA as a white solid.
Synthesis of Tenofovir (PMPA) from HPA[1]
-
Phosphonylation: To a solution of (R)-HPA (1.0 eq) in DMF, sodium tert-butoxide (NaOtBu) (6.0 eq) is added at room temperature. After stirring, ((tosyloxy)methyl)phosphonic acid (1.7 eq) is added, and the reaction is stirred for 16 hours.
-
Deprotection: The reaction mixture containing the phosphonate ester is then treated with bromotrimethylsilane (TMSBr) to cleave the ester groups, yielding Tenofovir (PMPA). The product is isolated by precipitation and filtration.
Synthesis of Racemic [D₈]9-(2-hydroxypropyl)adenine
-
H-D Exchange Reaction: Racemic 9-(2-hydroxypropyl)adenine is subjected to a catalytic hydrogen-deuterium exchange reaction. The reaction is carried out in D₂O in the presence of a dual catalyst system of 10% Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂), under a deuterium gas (D₂) atmosphere. This process facilitates the exchange of hydrogen atoms on the purine ring and the propyl side chain with deuterium.
Synthesis of this compound from Racemic [D₈]9-(2-hydroxypropyl)adenine
The deuterated intermediate, racemic [D₈]9-(2-hydroxypropyl)adenine, is then converted to this compound following a two-step procedure analogous to the synthesis of unlabeled Tenofovir:
-
Phosphonylation: The deuterated HPA is reacted with a suitable phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), in the presence of a base.
-
Deprotection: The resulting diethyl phosphonate ester is deprotected, typically using a reagent like TMSBr, to yield the final product, this compound.
This guide provides a foundational understanding of the chemical properties and synthesis of this compound. For further details on specific reaction conditions, optimization, and characterization, it is recommended to consult the primary scientific literature.
References
A Comprehensive Technical Guide on the Physicochemical Properties of (Rac)-Tenofovir-d7
This technical guide provides an in-depth overview of the physical and chemical properties of (Rac)-Tenofovir-d7, a deuterated analog of Tenofovir. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document covers core physicochemical data, detailed experimental protocols for characterization, and the biological mechanism of action.
Core Physicochemical Properties
This compound is the deuterium-labeled form of racemic Tenofovir, an acyclic phosphonate nucleotide analog with potent antiviral activity.[1] Stable isotope-labeled compounds like this compound are primarily used as internal standards or tracers in quantitative bioanalytical studies.[2][3] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug.[3][4]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 9-(2-Phosphonomethoxypropyl)adenine-d7 | [5] |
| Synonyms | (Rac)-GS 1278-d7, (Rac)-PMPA-d7 | [3] |
| Molecular Formula | C₉H₇D₇N₅O₄P | [5] |
| Molecular Weight | 294.26 g/mol | [4][5] |
| CAS Number | 2747914-59-4 | [2][4] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 616.1 ± 65.0 °C | [1] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 2.36 ± 0.10 | [1] |
| Solubility | Soluble in DMSO, Acetic Acid | [1][2] |
| Storage Conditions | 2-8°C Refrigerator | [5] |
Mechanism of Action: Viral Replication Inhibition
Tenofovir is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B infections.[6] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[6][7]
Once inside the host cell, the prodrug is converted to Tenofovir. Cellular enzymes then phosphorylate Tenofovir in two steps to its active form, Tenofovir diphosphate (TFV-DP).[6][8] TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[6]
TFV-DP competitively inhibits the viral enzyme reverse transcriptase (RT) in retroviruses like HIV and DNA polymerase in hepatitis B virus.[6] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond.[9] This premature termination halts DNA synthesis and effectively stops viral replication.[6][9]
References
- 1. rac-Tenofovir-d7 | 107021-12-5 [chemicalbook.com]
- 2. This compound | 稳定同位素 | CAS 2747914-59-4 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
(Rac)-Tenofovir-d7 CAS number and molecular formula
An In-depth Technical Guide to (Rac)-Tenofovir-d7
Introduction
This compound is the deuterated form of (Rac)-Tenofovir, a racemic mixture containing the enantiomers of Tenofovir. Tenofovir is a potent acyclic phosphonate nucleotide analogue that acts as a reverse transcriptase inhibitor.[1] It is a key antiviral agent used in the treatment of HIV and Hepatitis B infections. The incorporation of seven deuterium atoms into the Tenofovir structure makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for the accurate quantification of Tenofovir in various biological matrices during pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and application in bioanalysis.
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized below. It is important to note the existence of multiple reported CAS numbers, with 107021-12-5 being commonly associated with the unlabeled racemate but also frequently referenced for the deuterated analog.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇D₇N₅O₄P | [2][3] |
| Molecular Weight | 294.26 g/mol | [2][3] |
| CAS Number | 107021-12-5 (commonly used)[1], 2747914-59-4 | [2] |
| Appearance | White Solid | [1] |
| Boiling Point | 616.1±65.0 °C (Predicted) | [1] |
| Density | 1.79±0.1 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C Refrigerator | [3] |
Table 2: Example LC-MS/MS Parameters for Tenofovir Quantification
| Parameter | Value | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [4][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][5] |
| MRM Transition (Tenofovir) | m/z 288.0 → 176.1 / 136.1 | [5] |
| Internal Standard | This compound or similar stable isotope-labeled analog | [6] |
| Calibration Range (Plasma) | 0.5 to 500 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (in plasma) | [5] |
Synthesis Overview
The synthesis of this compound is not extensively detailed in public literature; however, it would follow the established synthetic routes for Tenofovir with the introduction of deuterated reagents at appropriate steps. A common chemoenzymatic approach for the synthesis of the chiral Tenofovir intermediate can be adapted.[7]
A plausible synthetic strategy would involve:
-
Preparation of a deuterated building block: A key intermediate, such as a deuterated version of (R)-1-aminopropan-2-ol, would be synthesized.
-
Heterocycle Formation: This deuterated intermediate would then be used to construct the purine ring system.
-
Phosphonate Coupling: The final step involves the alkylation of the purine base with a phosphonate-containing side chain to yield the final this compound product.
Mechanism of Action of Tenofovir
Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[8][9] Once inside the body, these prodrugs are metabolized to Tenofovir. In target cells, Tenofovir is phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).[10]
TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[8] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the growing viral DNA chain.[8] Because Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[11]
Caption: Mechanism of action of Tenofovir.
Application in Bioanalysis and Experimental Protocols
The primary application of this compound is as an internal standard (IS) in LC-MS/MS assays for the quantification of Tenofovir in biological samples such as plasma, urine, and dried blood spots.[4][6][12][13] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.
Bioanalytical Workflow
The use of this compound as an internal standard is integral to a robust bioanalytical workflow. This process ensures the accuracy and precision of the results by correcting for variability in sample extraction and potential matrix effects.
Caption: Bioanalytical workflow using an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification of Tenofovir in Plasma
This protocol is a representative example based on established methods for Tenofovir analysis.[4][5]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Tenofovir and this compound (Internal Standard) in a suitable solvent (e.g., 50:50 methanol:water).
-
Create calibration standards by spiking blank human plasma with working solutions of Tenofovir to achieve a concentration range of 0.5 to 500 ng/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Solid Phase Extraction):
-
To a 200 µL aliquot of plasma sample, standard, or QC, add the this compound internal standard solution.
-
Acidify the sample with 200 µL of 4% phosphoric acid and centrifuge.[4]
-
Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) plate with methanol, followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.
3. LC-MS/MS Conditions:
-
LC Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP (50 x 2 mm, 4 µm), is suitable for separation.[4]
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4][5]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Tenofovir (e.g., m/z 288.0 → 176.1) and this compound.[5]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tenofovir to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²) for the curve fit.[4]
-
Determine the concentration of Tenofovir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
References
- 1. rac-Tenofovir-d7 | 107021-12-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 12. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS method to quantify tenofovir urinary concentrations in treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling in Tenofovir-d7
This guide provides a comprehensive overview of Tenofovir-d7, a deuterated isotopologue of the antiviral agent Tenofovir. It is intended for researchers, scientists, and drug development professionals, focusing on the compound's application in bioanalytical methods, its mass spectrometric properties, and the metabolic pathway of its parent compound.
Introduction to Tenofovir and Isotopic Labeling
Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2][3] It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[4][5][6] Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and adherence assessment.[7][8]
Isotopic labeling, particularly deuterium substitution, is a key technique in drug metabolism and pharmacokinetic (DMPK) studies. A deuterated analog, such as Tenofovir-d7, serves as an ideal internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.
Physicochemical and Spectrometric Characteristics of Tenofovir-d7
Tenofovir-d7 is the stable isotope-labeled version of Tenofovir, containing seven deuterium atoms. Its primary role is as an internal standard in bioanalytical assays.
Table 1: Physicochemical Properties of Tenofovir-d7
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 9-(2-Phosphonomethoxypropyl)adenine-d7 | [9] |
| Synonyms | rac-Tenofovir-d7 | [9] |
| Molecular Formula | C₉H₇D₇N₅O₄P | [9] |
| Molecular Weight | 294.26 | [9] |
| Storage | 2-8°C Refrigerator |[9] |
The incorporation of seven deuterium atoms results in a predictable mass shift, which is fundamental to its use in mass spectrometry. The analysis is typically performed in positive ionization mode using Multiple Reaction Monitoring (MRM).
Caption: Structure of Tenofovir with likely positions of deuterium labeling on the propyl group.
Table 2: Comparative Mass Spectrometric Parameters for MRM Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
|---|---|---|---|
| Tenofovir (TFV) | 288.1 | 176.1 | [10] |
| Tenofovir-d7 (TFV-d7) | 295.2 | 183.0 |[10] |
The +7 Da shift in both the precursor and product ions confirms the stability of the deuterium labels during the fragmentation process, a critical attribute for a reliable internal standard.
Experimental Protocols: Quantitative Bioanalysis
Tenofovir-d7 is employed as an internal standard for the quantification of Tenofovir in biological samples like plasma. The following is a detailed methodology adapted from a validated LC-MS/MS assay.[10]
-
Aliquot a 25 µL sample of rat plasma into a 96-well plate.[10]
-
Add 10.0 µL of the internal standard working solution (Tenofovir-d7 at 500 ng/mL in water). For blank samples, add 10 µL of neat water.[10]
-
Add 150 µL of neat methanol to each well to precipitate proteins.[10]
-
Seal the plate, shake for 10 minutes, and then centrifuge at 4000 RCF for 10 minutes at 15°C.[10]
-
The resulting supernatant is collected for analysis.
-
LC Column: Phenomenex Synergi™ Polar-RP (4 μm, 2.1 × 150 mm), maintained at 60°C.[10]
-
Mobile Phase: An isocratic mixture of 3/1/96 acetonitrile/acetic acid/water.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Mass Spectrometer: Triple quadrupole instrument operated in positive Turbo IonSpray™ mode.[10]
-
Ionization Voltage: 3500 V.[10]
-
Source Temperature: 550°C.[10]
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Caption: Experimental workflow for quantifying Tenofovir in plasma using Tenofovir-d7.
Metabolic Activation Pathway of Tenofovir
Tenofovir itself has poor oral bioavailability and requires administration as a prodrug.[1] Once absorbed, the prodrugs (TDF or TAF) are converted to Tenofovir, which must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[5][11] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme, leading to the termination of DNA chain elongation and suppression of viral replication.[11]
References
- 1. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 7. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
The In Vitro Metabolic Fate of (Rac)-Tenofovir-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir, a cornerstone of antiretroviral therapy, is an acyclic nucleotide analog that requires intracellular activation to exert its therapeutic effect. The primary metabolic pathway for Tenofovir in vitro is a two-step phosphorylation process, converting it first to Tenofovir monophosphate (TFV-MP) and subsequently to the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2][3][4][5][6] This activation is carried out by cellular kinases.[5][6] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to chain termination of viral DNA synthesis.[1][7][8] While Tenofovir itself does not undergo significant metabolism by cytochrome P450 enzymes, its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), undergo extensive hydrolysis to release the parent drug.[6][7]
This guide provides an in-depth overview of the in vitro metabolic activation of Tenofovir, detailed experimental protocols for assessing its intracellular metabolism, and quantitative data from studies using non-deuterated Tenofovir.
Intracellular Metabolic Activation of Tenofovir
The metabolic activation of Tenofovir is a critical process for its antiviral activity and occurs within the target cells.
Phosphorylation Pathway
The conversion of Tenofovir to its active diphosphate form is mediated by two key classes of cellular enzymes:
-
Step 1: Tenofovir to Tenofovir Monophosphate (TFV-MP): This initial phosphorylation is catalyzed by adenylate kinases.
-
Step 2: Tenofovir Monophosphate to Tenofovir Diphosphate (TFV-DP): The second phosphorylation is carried out by nucleoside diphosphate kinases.[5]
This two-step activation is essential for the drug's efficacy, as TFV-DP is the pharmacologically active species that competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized viral DNA.[9]
Signaling Pathway Diagram
Caption: Intracellular phosphorylation pathway of Tenofovir.
Quantitative Analysis of Tenofovir Metabolism In Vitro
The following tables summarize quantitative data from in vitro studies on the phosphorylation of Tenofovir in hepatic cells. It is important to note that these studies used non-deuterated Tenofovir.
Table 1: Intracellular Concentrations of Tenofovir and its Metabolites in HepG2 Cells and Primary Human Hepatocytes
| Compound | Cell Type | Incubation Time (hours) | Intracellular Concentration (µM) |
| Tenofovir | Primary Human Hepatocytes | 24 | < 1.5 |
| TFV-MP | Primary Human Hepatocytes | 24 | < 1.5 |
| TFV-DP | Primary Human Hepatocytes | 24 | 4.7 |
| Tenofovir | HepG2 Cells | 24 | < 1.5 |
| TFV-MP | HepG2 Cells | 24 | < 1.5 |
| TFV-DP | HepG2 Cells | 24 | 6.0 |
Data adapted from a study where cells were incubated with 10 µM Tenofovir.[1]
Table 2: Pharmacokinetic Parameters of Tenofovir Diphosphate (TFV-DP) In Vitro
| Parameter | Cell Type | Value |
| Intracellular Half-life | Primary Human Hepatocytes | 95 ± 6 hours |
| Inhibition Constant (Ki) vs. HBV Polymerase | - | 0.18 µM |
Data derived from in vitro experiments with primary human hepatocytes and enzymatic assays.[1][2][4]
Experimental Protocols for In Vitro Metabolism Studies
The following are generalized protocols for the in vitro assessment of Tenofovir's intracellular metabolism, based on published methodologies.
Cell Culture and Incubation
-
Cell Lines: Human hepatoma (HepG2) cells or primary human hepatocytes are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.[1]
-
Seeding: Cells are seeded in multi-well plates (e.g., 12-well or 24-well) and grown to confluence.[1]
-
Incubation with (Rac)-Tenofovir-d7: A stock solution of this compound is prepared in a suitable solvent and diluted in culture medium to the desired final concentration (e.g., 10 µM). The drug-containing medium is added to the cells and incubated for various time points (e.g., 2, 4, 8, 12, 24 hours).[1]
Sample Preparation for LC-MS/MS Analysis
-
Cell Lysis: At the end of the incubation period, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: An extraction solution, typically 70% methanol, is added to the cells, which are then scraped and transferred to microcentrifuge tubes.[1] The samples are stored at -20°C to facilitate protein precipitation and metabolite extraction.[1]
-
Sample Clarification: The cell debris is pelleted by centrifugation, and the supernatant containing the intracellular metabolites is transferred to a new tube.
-
Drying and Reconstitution: The supernatant is dried under vacuum. The dried residue is reconstituted in a small volume of a suitable solvent, such as tetrabutyl ammonium acetate, often containing an internal standard.[1]
Experimental Workflow Diagram
Caption: Workflow for in vitro Tenofovir metabolism studies.
Considerations for this compound
Racemic Mixture
Tenofovir has a chiral center, and its antiviral activity resides in the (R)-enantiomer. The in vitro metabolism studies cited in the literature have focused on this active enantiomer. The metabolic fate of the (S)-enantiomer is not well-documented. It is possible that the (S)-enantiomer is not a substrate for the cellular kinases responsible for phosphorylation, or it may be phosphorylated at a much lower rate. Further studies would be required to determine the stereoselective metabolism of racemic Tenofovir.
Deuteration
The use of deuterated compounds, such as Tenofovir-d7, as internal standards in mass spectrometry-based assays is a common practice.[10] This implies that the deuterated form is chemically and physically similar to the non-deuterated analyte and has a high degree of metabolic stability. The substitution of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially slowing down metabolic reactions that involve the cleavage of a carbon-deuterium bond. However, since the primary metabolic pathway of Tenofovir is phosphorylation, which does not involve C-H bond cleavage, it is unlikely that deuteration significantly alters the rate or extent of its metabolic activation.
Conclusion
The in vitro metabolic fate of Tenofovir is characterized by a straightforward intracellular phosphorylation pathway to its active diphosphate metabolite. While specific data on the deuterated and racemic form, this compound, is lacking, the extensive research on non-deuterated Tenofovir provides a robust framework for understanding its metabolic activation. The use of deuterated Tenofovir as an internal standard suggests that it is a reliable tracer for the parent compound in analytical studies, with minimal metabolic alteration. Future research could focus on the potential stereoselective metabolism of the (S)-enantiomer of Tenofovir to provide a more complete picture of the metabolic fate of the racemic mixture.
References
- 1. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SMPDB [smpdb.ca]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Key Differences Between Tenofovir and (Rac)-Tenofovir-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core differences between the well-established antiretroviral agent Tenofovir and its deuterated analogue, (Rac)-Tenofovir-d7. This document delves into their chemical structures, mechanisms of action, and pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental methodologies and data presented for comparative analysis.
Introduction: The Significance of Deuteration
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter the physicochemical properties of the compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slowed. In drug metabolism, this can translate to a reduced rate of metabolic breakdown, potentially leading to an extended plasma half-life, increased exposure, and altered pharmacokinetic profile.
This compound is a deuterated version of Tenofovir, where seven hydrogen atoms have been replaced by deuterium. While primarily utilized as an internal standard in bioanalytical methods due to its mass shift and similar chromatographic behavior to Tenofovir, its distinct isotopic composition warrants a detailed comparison.
Chemical Structure and Properties
The fundamental chemical structures of Tenofovir and this compound are identical, with the exception of the isotopic substitution.
Table 1: Chemical Properties of Tenofovir and this compound
| Property | Tenofovir | This compound | Reference |
| Molecular Formula | C₉H₁₄N₅O₄P | C₉H₇D₇N₅O₄P | N/A |
| Molecular Weight | 287.21 g/mol | 294.26 g/mol | N/A |
| Appearance | White to off-white crystalline powder | White solid | N/A |
| Solubility | Sparingly soluble in water | N/A (Expected to be similar to Tenofovir) | N/A |
Mechanism of Action
Both Tenofovir and this compound are expected to share the same mechanism of action. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate.
Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator after incorporation into viral DNA.[1] The lack of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA chain elongation and viral replication.[1]
Figure 1: Mechanism of Action of Tenofovir.
Pharmacokinetics
The key theoretical differences between Tenofovir and this compound lie in their pharmacokinetic profiles, primarily driven by the kinetic isotope effect on metabolism. However, it is crucial to note that Tenofovir is predominantly eliminated unchanged by the kidneys, with minimal metabolism by cytochrome P450 enzymes.[2][3] Therefore, the impact of deuteration on its overall pharmacokinetics may be less pronounced compared to drugs that undergo extensive hepatic metabolism.
Table 2: Comparative Pharmacokinetic Parameters (Theoretical and Known)
| Parameter | Tenofovir (TDF 300 mg) | This compound | Key Considerations for this compound | Reference |
| Bioavailability | ~25% (fasting), ~39% (with high-fat meal) | Expected to be similar to Tenofovir | Deuteration is unlikely to significantly alter absorption. | [4] |
| Tmax | 1.0 ± 0.4 hours | Expected to be similar to Tenofovir | Rate of absorption should be comparable. | [4] |
| Cmax | 296 ± 87 ng/mL | Potentially higher | Slower metabolism could lead to higher peak concentrations. | [4] |
| AUC | 2287 ± 673 ng·h/mL | Potentially higher | Reduced clearance would increase overall drug exposure. | [4] |
| Half-life (t½) | ~17 hours (plasma) | Potentially longer | The kinetic isotope effect may slow down any minor metabolic pathways, prolonging elimination. | [5] |
| Metabolism | Minimal; not a substrate for CYP450 enzymes.[2] | Expected to be minimal, but potentially slower than Tenofovir. | The primary advantage of deuteration in reducing metabolism may be less significant for Tenofovir. | [2] |
| Excretion | Primarily renal (glomerular filtration and active tubular secretion).[2] | Expected to be primarily renal. | The excretion pathway is unlikely to be altered by deuteration. | [2] |
Renal Excretion Pathway
Tenofovir is actively transported into the proximal tubule cells of the kidneys by organic anion transporters (OAT1 and OAT3) and subsequently secreted into the urine by multidrug resistance-associated proteins (MRP2 and MRP4).
Figure 2: Renal Excretion Pathway of Tenofovir.
Pharmacodynamics
The pharmacodynamic properties of this compound are anticipated to be very similar to those of Tenofovir, as the isotopic substitution is not expected to alter the interaction with the viral reverse transcriptase.
Table 3: Comparative Pharmacodynamic Parameters (Theoretical)
| Parameter | Tenofovir | This compound | Rationale |
| IC₅₀ (HIV-1) | Varies by cell type (e.g., 0.004-0.02 µM in MT-2 cells for TAF) | Expected to be similar to Tenofovir | The target binding site and mechanism of inhibition are unchanged. |
| CC₅₀ (Cytotoxicity) | >50 µM in various cell lines | Expected to be similar to Tenofovir | General cellular toxicity is unlikely to be significantly affected by deuteration. |
| Therapeutic Index (CC₅₀/IC₅₀) | High | Expected to be similar to Tenofovir | Dependent on IC₅₀ and CC₅₀, which are not expected to change significantly. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare Tenofovir and this compound.
In Vitro Antiviral Activity Assay
Objective: To determine and compare the 50% effective concentration (EC₅₀) of Tenofovir and this compound against HIV-1.
Methodology:
-
Cell Culture: Maintain MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Stock: Prepare a stock of HIV-1 (e.g., IIIB strain) with a known titer.
-
Assay Setup:
-
Seed MT-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Prepare serial dilutions of Tenofovir and this compound in culture medium.
-
Add the drug dilutions to the cells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include uninfected and infected vehicle-treated cells as controls.
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement: Measure the level of HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC₅₀ values by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental Workflow for In Vitro Antiviral Activity Assay.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To compare the in vitro metabolic stability of Tenofovir and this compound.
Methodology:
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system, potassium phosphate buffer.
-
Incubation Mixture:
-
Prepare a reaction mixture containing HLMs (0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).
-
Add Tenofovir or this compound to the mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound (Tenofovir or this compound) in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a method for the simultaneous quantification of Tenofovir and this compound in human plasma, typically using one as the internal standard for the other.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound if quantifying Tenofovir, or vice versa).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Tenofovir and this compound.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Conclusion
The primary and most significant difference between Tenofovir and this compound is the isotopic substitution of hydrogen with deuterium. This modification results in a higher molecular weight for the deuterated compound. Theoretically, this could lead to a kinetic isotope effect, resulting in slower metabolism and a longer pharmacokinetic half-life for this compound. However, given that Tenofovir's elimination is predominantly through renal excretion of the unchanged drug, the impact of deuteration on its overall in vivo profile may be limited.
This compound serves as an excellent internal standard for the bioanalysis of Tenofovir due to its near-identical chemical and physical properties, with the key distinction being its mass. Further empirical studies directly comparing the pharmacokinetics and pharmacodynamics of Tenofovir and this compound as separate entities would be necessary to fully elucidate any subtle differences in their biological activity and disposition. This guide provides the foundational knowledge and experimental frameworks for conducting such comparative investigations.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and dosing recommendations of tenofovir disoproxil fumarate in hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
Commercial Availability and Technical Applications of (Rac)-Tenofovir-d7: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial suppliers, availability, and key applications of (Rac)-Tenofovir-d7. This deuterated analog of Tenofovir serves as a critical internal standard for pharmacokinetic and bioanalytical studies.
Commercial Suppliers and Product Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The table below summarizes the key information for sourcing this compound.
| Supplier | Product Name/Synonyms | CAS Number | Catalog Number |
| MedChemExpress | This compound, (Rac)-GS 1278-d7, (Rac)-PMPA-d7 | 2747914-59-4 | HY-113904S1 |
| ChemicalBook | rac-Tenofovir-d7 | 107021-12-5 | T018498 (from TRC) |
| Pharmaffiliates | Tenofovir-d7, 9-(2-Phosphonomethoxypropyl)adenine-d7, rac-Tenofovir-d7 | Not Available | PA STI 081422 |
| Simson Pharma | Rac Tenofovir | 107021-12-5 | T270115 |
| Immunomart | This compound | 2747914-59-4 | HY-113904S1 |
Experimental Protocol: Quantification of Tenofovir in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Tenofovir in biological matrices.[1][2] The following is a representative protocol for the quantification of Tenofovir in human plasma.
1. Sample Preparation:
-
Aliquots of human plasma (e.g., 100 µL) are spiked with a known concentration of this compound as the internal standard.
-
Proteins are precipitated by adding a solvent such as methanol or acetonitrile.[3]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.[3] For enhanced cleanup, solid-phase extraction can also be employed.[4]
2. Chromatographic Separation:
-
The separation is typically performed on a C18 reversed-phase column.[5][6]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Tenofovir from other plasma components.[4]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.[2]
-
Detection is performed using multiple reaction monitoring (MRM) of the parent-to-product ion transitions for both Tenofovir and the internal standard, this compound.[7]
4. Quantification:
-
The concentration of Tenofovir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Tenofovir.[8]
Below is a workflow diagram illustrating this experimental process.
Experimental workflow for Tenofovir quantification.
Mechanism of Action: Signaling Pathway
Tenofovir is an antiretroviral drug that acts as a nucleotide reverse transcriptase inhibitor (NtRTI).[9] Its mechanism of action involves several key steps within an infected host cell. Tenofovir is administered as a prodrug, such as Tenofovir disoproxil fumarate (TDF) or Tenofovir alafenamide (TAF), which is then intracellularly converted to its active form, Tenofovir diphosphate (TFV-DP).[10]
TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the newly forming viral DNA strand by the viral reverse transcriptase enzyme.[10][11] Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.[9][10]
The following diagram illustrates the mechanism of action of Tenofovir.
Mechanism of action of Tenofovir.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development and Validation of Doravirine, Lamavudine and Tenofovir Disoproxil Fumarate using HPLC in Human Plasma - ProQuest [proquest.com]
- 6. ovid.com [ovid.com]
- 7. ijper.org [ijper.org]
- 8. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
Technical Guide: Isotopic Purity and Analysis of (Rac)-Tenofovir-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for (Rac)-Tenofovir-d7, a deuterated analog of the antiviral drug Tenofovir. Understanding and verifying the isotopic enrichment of this compound is paramount for its application in pharmacokinetic studies, as an internal standard in bioanalytical methods, and in metabolic profiling. This document outlines the analytical methodologies used to determine isotopic and chemical purity, presents representative data typically found in a Certificate of Analysis, and visualizes the analytical workflow.
Data Presentation
The quantitative data for a specific lot of this compound is detailed in its Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available at the time of this writing, the following tables represent typical specifications and analytical results.
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Representative Results |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% |
| Isotopic Purity | ≥98 atom % D | 99.2 atom % D |
| Mass Spectrometry | Conforms to structure | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Appearance | White to Off-White Solid | White Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Table 2: Representative Isotopic Distribution Data for this compound
| Isotopic Species | Theoretical Abundance (at 99% Enrichment) | Representative Measured Abundance |
| d7 | 93.2% | 92.8% |
| d6 | 6.5% | 6.7% |
| d5 | 0.3% | 0.4% |
| d4 | <0.1% | <0.1% |
| d3 | <0.1% | <0.1% |
| d2 | <0.1% | <0.1% |
| d1 | <0.1% | <0.1% |
| d0 (unlabeled) | <0.1% | <0.1% |
Experimental Protocols
The determination of isotopic and chemical purity of deuterated compounds like this compound relies on a combination of chromatographic and spectroscopic techniques.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates the analyte from any non-isotopically labeled impurities based on their physicochemical properties.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Method:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: A gradient elution is often used, for example, a mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, for Tenofovir, this is around 260 nm.
-
Quantification: The area of the analyte peak is compared to the total area of all peaks to determine the chemical purity.
-
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
-
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For deuterated compounds, this allows for the differentiation and quantification of molecules with varying numbers of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS), often a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for molecules like Tenofovir.
-
Mass Analysis: The instrument is operated in full scan mode to detect the protonated molecular ions of the different isotopic species (d0 to d7).
-
Data Analysis: The relative intensities of the ion peaks corresponding to each isotopic species are measured. The isotopic purity is calculated based on the relative abundance of the desired deuterated species (d7) compared to all other isotopic variants.
-
Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule and the chemical environment of its atoms. For deuterated compounds, ¹H-NMR can confirm the absence of protons at specific, deuterated positions, while ²H-NMR (Deuterium NMR) can directly detect the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
¹H-NMR: The spectrum of the deuterated compound is compared to that of its non-deuterated standard. The reduction or absence of signals at specific chemical shifts confirms the location of deuterium labeling.
-
²H-NMR: This technique directly observes the deuterium nuclei, providing a distinct signal for each deuterium atom in a different chemical environment, thus confirming the positions of deuteration.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the analysis of this compound to determine its isotopic and chemical purity.
Caption: Workflow for the determination of isotopic and chemical purity of this compound.
Methodological & Application
Application Notes and Protocols for the Use of (Rac)-Tenofovir-d7 as an Internal Standard in LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment and prophylaxis of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is paramount for reliable LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This document provides detailed application notes and protocols for the use of (Rac)-Tenofovir-d7 as an internal standard for the quantitative analysis of Tenofovir in biological matrices. While specific data for Tenofovir-d7 is limited in publicly available literature, the principles and methodologies are well-established and analogous to other deuterated and isotopically labeled Tenofovir standards such as Tenofovir-d6 and 13C5-Tenofovir.[1][2]
Rationale for Using a Stable Isotope-Labeled Internal Standard
The ideal internal standard for LC-MS/MS analysis co-elutes with the analyte and exhibits similar ionization efficiency but is mass-differentiated. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby accurately correcting for any analytical variability.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Plasma and Cerebrospinal Fluid (CSF)
This protocol is adapted from a validated method for Tenofovir analysis in human plasma and CSF.[1]
Materials:
-
Human plasma or CSF
-
This compound internal standard working solution
-
4% Phosphoric acid in water
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Ammonium hydroxide in methanol
-
MCX 96-well µelution SPE plate
Procedure:
-
To 200 µL of blank matrix (plasma or CSF) in a 1.5 mL polypropylene microcentrifuge tube, add 20 µL of the appropriate concentration of Tenofovir standard working solution. For unknown samples, use 200 µL of the subject's plasma or CSF.
-
Add a predetermined amount of this compound internal standard working solution to all samples, standards, and quality controls.
-
Acidify the samples by adding 200 µL of 4% phosphoric acid in water.
-
Vortex the tubes thoroughly and then centrifuge at 20,000 x g for 5 minutes.[1]
-
Precondition the MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[1]
-
Load the supernatant (400 µL) from the centrifuged samples onto the SPE plate.
-
Wash the SPE sorbent with 200 µL of water.
-
Elute the analytes with 100 µL of 2% ammonium hydroxide in methanol.[1]
-
The eluted samples are ready for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma
This is a simpler, alternative method suitable for some applications.
Materials:
-
Human plasma
-
This compound internal standard working solution
-
Acetonitrile (containing 0.1% formic acid)
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[1] or equivalent C18 column. |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 400 µL/min[1] |
| Gradient | 97% A for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration to initial conditions from 4.01-5 min.[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tenofovir) | m/z 288.0 → 176.2[2] |
| MRM Transition (Tenofovir-d7) | The precursor ion for Tenofovir-d7 would be m/z 295.0. The product ion would likely be the same neutral loss as unlabeled Tenofovir, resulting in a transition of m/z 295.0 → 183.2 (assuming deuteration on the adenine ring). This should be confirmed experimentally. |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 550°C[2] |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for Tenofovir quantification using a stable isotope-labeled internal standard. These values provide a benchmark for method performance.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | r² Value | Reference |
| Human Plasma | 0.5 - 500 | 0.5 | > 0.992 | [1] |
| Cerebrospinal Fluid | 0.1 - 50 | 0.1 | > 0.992 | [1] |
| Dried Blood Spots | 10 - 2000 | 10 | N/A | [2] |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Matrix | QC Level | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Human Plasma | Low, Med, High | < 12% | < 12% | [1] |
| Cerebrospinal Fluid | Low, Med, High | < 12% | < 12% | [1] |
| Dried Blood Spots | LLOQ, Low, Med, High | Within ± 15% | < 15% | [2] |
Visualizations
Caption: Experimental workflow for Tenofovir quantification.
Caption: Role of the internal standard in accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Tenofovir in various biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Tenofovir. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Tenofovir in Human Plasma by LC-MS/MS using (Rac)-Tenofovir-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment and prevention of HIV and chronic hepatitis B.[1][2] Accurate quantification of Tenofovir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of Tenofovir in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates (Rac)-Tenofovir-d7 as the internal standard (IS) to ensure high accuracy and precision.
This method is based on established bioanalytical principles and can be validated according to regulatory guidelines such as those from the FDA.[5][6][7][8][9]
Experimental Workflow
The overall experimental workflow for the quantification of Tenofovir in human plasma is depicted below.
Caption: Experimental workflow for Tenofovir quantification in human plasma.
Materials and Reagents
-
Tenofovir reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or ammonium acetate)
-
Human plasma (blank)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Tenofovir and this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Tenofovir stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for Tenofovir in plasma is 0.5 to 500 ng/mL.[10]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, simple, and effective method for extracting Tenofovir from plasma.[10][11][12]
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
A reversed-phase HPLC method is typically used for the separation of Tenofovir.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., Phenomenex Synergi 4µ Polar-RP 50 x 2 mm)[10] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Flow Rate | 0.25 - 0.4 mL/min[13] |
| Gradient | A gradient elution is often employed to ensure good separation and peak shape. A typical gradient might start with a high percentage of mobile phase A, which is then decreased over a few minutes.[10] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[10][14] |
| Run Time | A short run time of around 5 minutes is often achievable.[10] |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[3][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][13] |
| MRM Transitions | Tenofovir: m/z 288.1 → 176.1[2][3][15] This compound: m/z 295.1 → 183.1 (or other appropriate fragment) |
| Source Temperature | 550°C[13] |
| IonSpray Voltage | 5500 V[13] |
Data Analysis and Quantitative Data Summary
The concentration of Tenofovir in the plasma samples is determined by calculating the peak area ratio of Tenofovir to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
The following tables summarize typical quantitative data for a validated Tenofovir assay in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 15% | < 15% | ± 15% |
| Mid QC | 150 | < 15% | < 15% | ± 15% |
| High QC | 375 | < 15% | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantification. Data presented are typical acceptance criteria based on FDA guidelines.[5] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Tenofovir | > 85% |
Conclusion
This application note provides a detailed and robust protocol for the quantification of Tenofovir in human plasma using LC-MS/MS with this compound as an internal standard. The described method, incorporating protein precipitation for sample preparation and a validated LC-MS/MS approach, offers the sensitivity, specificity, and accuracy required for regulated bioanalysis. The provided tables and workflow diagram serve as valuable resources for researchers and scientists in the field of drug development and clinical research.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective determination of tenofovir in human plasma by LC-MS-MS method [jcps.bjmu.edu.cn]
- 4. LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence [ykxb.scu.edu.cn]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. moh.gov.bw [moh.gov.bw]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Tenofovir-d7 in Therapeutic Drug Monitoring (TDM)
Introduction
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Therapeutic Drug Monitoring (TDM) of tenofovir is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing dose-related toxicities. (Rac)-Tenofovir-d7, a deuterated analog of tenofovir, serves as an ideal internal standard (IS) for quantification of tenofovir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to tenofovir, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed protocols and data for the application of this compound in the TDM of tenofovir.
Metabolic Pathway of Tenofovir
Tenofovir is administered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). Following administration, the prodrug is converted to tenofovir. Tenofovir is then phosphorylated intracellularly by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[1][2][3][4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][3][5]
Experimental Protocols
Quantification of Tenofovir in Human Plasma using LC-MS/MS
This protocol describes a method for the quantification of tenofovir in human plasma using this compound as an internal standard.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma, add 100 µL of internal standard working solution (this compound in water).
-
Add 300 µL of 1.0% trifluoroacetic acid in water.
-
Vortex the mixture.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.
-
Wash the SPE plate with 500 µL of 1.0% trifluoroacetic acid.
-
Elute the analytes with 500 µL of 5.0% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of 80:20 water:acetonitrile containing 0.1% formic acid for LC-MS/MS analysis.[6]
b. LC-MS/MS Method
-
Liquid Chromatography (LC)
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 400 µL/min[8]
-
Gradient:
-
0-1 min: 3% B
-
1-2.5 min: Linear gradient to 80% B
-
2.5-4 min: Linear gradient to 95% B
-
4.01-5 min: Return to 3% B[8]
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[8]
-
-
Mass Spectrometry (MS/MS)
c. Experimental Workflow
Data Presentation
The following tables summarize the validation parameters for LC-MS/MS methods for tenofovir quantification from published literature. These parameters are representative of the performance expected when using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Tenofovir Quantification
| Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | 0.5 - 500 | 0.5 | [8] |
| Human Plasma | 1.0 - 170 | 1.0 | [7] |
| Human Plasma | 10 - 640 | 10 | [9] |
| Human CSF | 0.1 - 50 | 0.1 | [8] |
| Human Urine | 391 - 100,000 | 391 | [10] |
| Whole Blood | 0.25 - N/A | 0.25 | [11] |
N/A: Not Available
Table 2: Accuracy and Precision of Tenofovir Quantification in Human Plasma
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Tenofovir | Low | < 12.3 | < 12.3 | 84.9 - 113.1 | 84.9 - 113.1 | [9] |
| Tenofovir | Medium | < 12.3 | < 12.3 | 84.9 - 113.1 | 84.9 - 113.1 | [9] |
| Tenofovir | High | < 12.3 | < 12.3 | 84.9 - 113.1 | 84.9 - 113.1 | [9] |
| Tenofovir | LLOQ | 14.4 | 14.4 | -7.95 to 7.76 | -7.95 to 7.76 | [7] |
| Tenofovir | Low | < 12 | < 12 | < 12 | < 12 | [8] |
| Tenofovir | Medium | < 12 | < 12 | < 12 | < 12 | [8] |
| Tenofovir | High | < 12 | < 12 | < 12 | < 12 | [8] |
%CV: Percent Coefficient of Variation; %Bias: Percent Bias or Percent Deviation from nominal value.
Conclusion
This compound is a suitable internal standard for the therapeutic drug monitoring of tenofovir in various biological matrices by LC-MS/MS. The methods described provide the necessary sensitivity, accuracy, and precision for clinical applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable and accurate quantification of tenofovir for optimal patient management.
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ovid.com [ovid.com]
- 7. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS method to quantify tenofovir urinary concentrations in treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Throughput Bioanalysis of Tenofovir in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the quantitative analysis of Tenofovir (TFV) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (Tenofovir-d6) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time of approximately 5 minutes. This robust and sensitive method is suitable for high-throughput bioanalysis in clinical research and pharmacokinetic studies.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2] It is typically administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which are converted in the body to the active Tenofovir moiety.[3][4][5] Accurate measurement of Tenofovir concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a validated LC-MS/MS method for the determination of Tenofovir in human plasma, employing a deuterated internal standard to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Tenofovir (TFV) reference standard
-
Tenofovir-d6 (TFV-d6) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of Tenofovir and Tenofovir-d6 were prepared in methanol at a concentration of 1 mg/mL.[6] Working solutions were prepared by further dilution in a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[7]
Sample Preparation
A protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma sample, 50 µL of the internal standard working solution (containing Tenofovir-d6) was added, followed by 200 µL of acetonitrile. The mixture was vortexed for 30 seconds and then centrifuged at 15,000 x g for 5 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.[6]
Liquid Chromatography
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 400 µL/min[7]
-
Gradient:
-
0-1 min: 3% B
-
1-2.5 min: Linear gradient to 80% B
-
2.5-4 min: Linear gradient to 95% B
-
4.01-5 min: Re-equilibration at 3% B[7]
-
-
Injection Volume: 30 µL[7]
-
Column Temperature: 40°C[7]
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tenofovir: m/z 288.1 → 176.2
-
Tenofovir-d6 (IS): m/z 294.1 → 176.2 (Note: The exact m/z for the deuterated standard may vary based on the specific labeling, a representative value is provided).
-
Results and Discussion
The developed method was validated according to the FDA guidelines for bioanalytical method validation.[8] The validation parameters, including linearity, accuracy, precision, and lower limit of quantification (LLOQ), are summarized in the table below.
Quantitative Data Summary
| Parameter | Tenofovir | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 8.52% | [7] |
| Inter-day Precision (%RSD) | < 8.52% | [7] |
| Intra-day Accuracy (%Bias) | -6.28% to 6.65% | [7] |
| Inter-day Accuracy (%Bias) | -6.28% to 6.65% | [7] |
| Recovery | > 90% | [9] |
The method demonstrated excellent linearity over the specified concentration range. The accuracy and precision values were well within the acceptable limits of ±15% (±20% at the LLOQ).
Diagrams
Tenofovir Bioanalysis Workflow
Caption: Experimental workflow for Tenofovir bioanalysis.
Tenofovir Mechanism of Action
Caption: Metabolic activation and mechanism of Tenofovir.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Tenofovir in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol contributes to the accuracy and robustness of the method. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Tenofovir Analysis Using (Rac)-Tenofovir-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the analysis of Tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Two common and robust sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . These methods have been extensively validated and are suitable for high-throughput analysis.
Mechanism of Action: Intracellular Activation of Tenofovir
Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once absorbed, the prodrug is converted to Tenofovir. For its antiviral activity, Tenofovir must be phosphorylated intracellularly to its active metabolite, Tenofovir diphosphate (TFV-DP).[1][2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes chain termination when incorporated into viral DNA, thus halting viral replication.[1][2][3]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Tenofovir in human plasma using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and serve as a reference for expected performance.
Table 1: Method Validation Parameters for Tenofovir Analysis in Human Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range | 4.096 - 1000 µg/L[5] | 0.5 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.996[5] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4.096 µg/L[5] | 0.5 ng/mL[6] |
| Intra-day Precision (%RSD) | < 10%[5] | < 12%[6] |
| Inter-day Precision (%RSD) | < 10%[5] | < 12%[6] |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±12%[6] |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±12%[6] |
| Mean Recovery | ~60-70% | > 80%[7] |
| Matrix Effect | Minimal with SIL-IS[5] | Minimal with SIL-IS[6] |
Experimental Protocols
General Reagents and Equipment
-
Chemicals: Tenofovir reference standard, this compound (internal standard), HPLC-grade acetonitrile, methanol, formic acid, and water.
-
Biological Matrix: Human plasma (K2EDTA).
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge (capable of >10,000 x g), 96-well plates, LC-MS/MS system (e.g., triple quadrupole).
Protocol 1: Protein Precipitation (PPT)
This method is rapid, simple, and suitable for high-throughput screening. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte.
Detailed Steps:
-
Preparation of Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tenofovir into blank human plasma.
-
Sample Aliquoting: Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes or a 96-well plate.
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.[8] The formic acid helps in protein denaturation and improves the ionization of Tenofovir.
-
Mixing: Vortex the samples vigorously for approximately 5-10 minutes to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more interfering substances, which can lead to reduced matrix effects and improved sensitivity. This protocol uses a reversed-phase sorbent like Oasis HLB.
Detailed Steps:
-
Preparation of Standard and QC Samples: Prepare as described in the PPT protocol.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.[9] This step acidifies the sample and prepares it for loading onto the SPE plate.
-
-
SPE Plate Conditioning (if required by sorbent type):
-
Condition the wells of the SPE plate (e.g., Oasis MCX) with 200 µL of methanol.
-
Equilibrate the wells with 200 µL of water.
-
Note: For water-wettable sorbents like Oasis HLB, conditioning and equilibration steps may be omitted, simplifying the protocol to a 3-step process (Load-Wash-Elute).[9]
-
-
Sample Loading: Load the entire pre-treated sample onto the SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.
-
Washing:
-
Wash the sorbent with 200 µL of 5% methanol in water to remove hydrophilic interferences.
-
Apply vacuum or pressure to dry the sorbent.
-
-
Elution:
-
Elute Tenofovir and the internal standard with 2 x 50 µL of an appropriate organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
-
Post-Elution (Optional): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration. However, with modern sensitive instruments, a direct injection after dilution with water might be sufficient.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
LC-MS/MS Conditions (Typical)
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A suitable gradient to separate Tenofovir from endogenous plasma components.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (MRM):
-
Tenofovir: m/z 288.2 → 176.1
-
This compound: The precursor ion will be m/z 295.2. The product ion will likely be m/z 181.1 or 176.1, which should be confirmed experimentally.
-
Conclusion
The choice between Protein Precipitation and Solid-Phase Extraction will depend on the specific requirements of the study. PPT offers speed and simplicity, making it ideal for large sample batches where ultimate sensitivity is not the primary concern. SPE provides cleaner samples, which can improve assay robustness, reduce matrix effects, and enhance sensitivity, making it preferable for methods requiring lower limits of quantification. Both methods, when paired with a stable isotope-labeled internal standard like this compound and optimized LC-MS/MS conditions, provide accurate and reliable quantification of Tenofovir in human plasma for a wide range of research and clinical applications.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
Application Note: Quantitative Analysis of Tenofovir in Dried Blood Spots by LC-MS/MS
Introduction
Tenofovir (TFV), a widely prescribed antiretroviral drug for the treatment and prophylaxis of HIV and Hepatitis B virus (HBV) infections, is often monitored to assess patient adherence and pharmacokinetic profiles.[1] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional plasma collection, simplifying sample collection, storage, and transport. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tenofovir in human dried blood spots, utilizing (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard.
Principle
This method involves the extraction of Tenofovir from a 3 mm DBS punch using a simple protein precipitation with methanol. The stable isotope-labeled internal standard, this compound, is added prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response. The extracted sample is then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by comparing the peak area ratio of Tenofovir to its internal standard against a calibration curve prepared in whole blood.
Experimental Workflow
Caption: Experimental workflow for Tenofovir analysis in DBS.
Detailed Protocols
Materials and Reagents
-
Tenofovir reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultra-pure water
-
Human whole blood (for calibration standards and quality controls)
-
903 Protein Saver Cards
Preparation of Stocks, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tenofovir and this compound in ultra-pure water.
-
Working Standard Solutions: Prepare combined working standard solutions of Tenofovir in ultra-pure water.
-
Internal Standard Working Solution: Prepare a working solution of this compound in ultra-pure water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into human whole blood to achieve the desired concentrations for the calibration curve and QC samples.[1]
Sample Preparation from DBS
-
Using a Harris micro-punch, punch a 3 mm diameter disc from the center of the dried blood spot.[1]
-
Place the punched disc into a clean microcentrifuge tube.
-
Add the internal standard working solution and methanol to the tube.
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the tube to pellet the precipitated proteins and the filter paper disc.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
| Parameter | Typical Setting |
| LC System | Thermo Scientific Accela® UHP pump or equivalent |
| Autosampler | CTC Analytics HTC PAL® or equivalent |
| Analytical Column | Synergi Polar RP 2.5 µM, 100A, 2.0 x 100 mm (Phenomenex) or equivalent |
| Mobile Phase | Isocratic: 0.1% Formic Acid in 0.5% Acetonitrile: 99.5% Ultra-pure water[1] |
| Flow Rate | 250 µL/min[1] |
| Injection Volume | 20 µL[1] |
| Mass Spectrometer | Thermo Scientific TSQ Vantage® triple quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Monitored Transitions | Tenofovir: m/z 288.04 → 176.11** this compound (IS):** m/z 293.04 → 181.11[1] |
Method Validation Summary
The described method has been validated according to established bioanalytical method validation guidelines.[1] A summary of the validation parameters is presented below.
Linearity
The assay was validated over a linear range of 2.5 to 1000 ng/mL for Tenofovir.[1][2]
| Analyte | Calibration Range (ng/mL) |
| Tenofovir | 2.5 - 1000 |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at multiple QC levels.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (% Deviation) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% Deviation) |
| LLOQ | 2.5 | ≤ 18.8 | within ± 14.6 | ≤ 18.8 | within ± 14.6 |
| Low QC | 7.5 | ≤ 12.4 | within ± 14.5 | ≤ 12.4 | within ± 14.5 |
| Mid QC | 200 | ≤ 12.4 | within ± 14.5 | ≤ 12.4 | within ± 14.5 |
| High QC | 800 | ≤ 12.4 | within ± 14.5 | ≤ 12.4 | within ± 14.5 |
| Data synthesized from published literature.[1] |
Stability
Tenofovir in DBS has been shown to be stable under various storage conditions.
| Stability Condition | Duration | Stability Assessment |
| Room Temperature Storage of DBS | Up to 6 days | Stable[2] |
| Long-term Storage of DBS (-20°C) | 18 months | Stable[3] |
| Long-term Storage of DBS (-80°C) | 18 months | Stable[3] |
| Freeze/Thaw Cycles (-20°C or -80°C) | 5 cycles | Stable[2][3] |
| Whole Blood at Room Temperature | 24 hours | Stable prior to spotting[1][3] |
Discussion
This application note provides a detailed protocol for the quantification of Tenofovir in dried blood spots using LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is sensitive, with a lower limit of quantification of 2.5 ng/mL, and has been shown to be robust and reliable.[1] The stability of Tenofovir in DBS under various conditions allows for flexibility in sample handling and storage, making it well-suited for clinical and research settings, including those in resource-limited environments. The strong correlation observed between Tenofovir concentrations in DBS and plasma further supports the use of DBS as a viable alternative for pharmacokinetic studies and adherence monitoring.[2]
It is important to note that for monitoring long-term adherence, the analysis of the intracellular metabolite Tenofovir-diphosphate (TFV-DP) in DBS is often preferred due to its longer half-life.[4][5][6] The methodology for TFV-DP analysis is similar but involves different extraction and chromatographic conditions.
Conclusion
The described LC-MS/MS method for the analysis of Tenofovir in dried blood spots is a valuable tool for researchers, scientists, and drug development professionals. The simplicity of DBS sampling combined with the accuracy and sensitivity of this analytical method provides a powerful platform for pharmacokinetic studies and therapeutic drug monitoring of Tenofovir.
References
- 1. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Calibration Curves for Tenofovir using (Rac)-Tenofovir-d7 as an Internal Standard
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the preparation of calibration curves for the quantification of Tenofovir in human plasma using (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and instrument analysis, thus ensuring high accuracy and precision.[1][2]
This protocol is intended for researchers, scientists, and drug development professionals familiar with bioanalytical method development and validation.
Experimental Workflow
The overall experimental workflow for the preparation of the calibration curve and quantification of Tenofovir in plasma samples is depicted below.
Caption: Experimental workflow for Tenofovir quantification.
Materials and Reagents
-
Tenofovir reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)
Preparation of Stock and Working Solutions
Tenofovir Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of Tenofovir reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water to obtain a 1 mg/mL stock solution.[3]
-
Store the stock solution at -20°C.
This compound Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
Tenofovir Working Solutions
Prepare a series of working solutions by serially diluting the Tenofovir stock solution with a 50:50 (v/v) mixture of methanol and water. These working solutions will be used to spike the blank plasma for the calibration curve standards.
Internal Standard Working Solution (e.g., 100 ng/mL)
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
This working solution will be added to all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Curve Standards and Quality Control Samples
-
Label a series of microcentrifuge tubes for each calibration standard and quality control (QC) sample.
-
To each tube, add the appropriate volume of the corresponding Tenofovir working solution to blank human plasma to achieve the desired final concentrations. A typical calibration curve range for Tenofovir in plasma is 5.00 to 750 ng/mL.[4]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 200, and 600 ng/mL).
Table 1: Example of Calibration Curve Standards Preparation
| Standard ID | Concentration of Tenofovir in Plasma (ng/mL) | Volume of Working Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 200 |
| LLOQ | 5 | 10 of 100 ng/mL | 190 |
| CAL 2 | 25 | 10 of 500 ng/mL | 190 |
| CAL 3 | 100 | 10 of 2 µg/mL | 190 |
| CAL 4 | 250 | 10 of 5 µg/mL | 190 |
| CAL 5 | 500 | 10 of 10 µg/mL | 190 |
| CAL 6 | 750 | 10 of 15 µg/mL | 190 |
Sample Preparation Protocol (Solid Phase Extraction - SPE)
-
To 200 µL of each calibration standard, QC, and unknown plasma sample, add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[5]
-
Condition an SPE plate (e.g., MCX 96-well µelution SPE plate) with 200 µL of methanol followed by 200 µL of water.[5]
-
Load the supernatant from the acidified plasma samples onto the SPE plate.
-
Wash the SPE plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analytes with 100 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 97% mobile phase A).[5]
LC-MS/MS Method
An LC-MS/MS system equipped with a triple quadrupole mass spectrometer is used for the analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 400 µL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| Gradient | 0-1 min: 3% B; 1-2.5 min: linear gradient to 80% B; 2.5-4 min: linear gradient to 95% B; 4.01-5 min: return to 3% B[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tenofovir) | To be optimized, typically around m/z 288.1 → 176.1 |
| MRM Transition (this compound) | To be optimized, typically around m/z 295.1 → 183.1 |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for Tenofovir and this compound for each calibration standard, QC, and unknown sample.
-
Calculate the peak area ratio of Tenofovir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Tenofovir for the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to obtain the best fit for the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Use the regression equation to calculate the concentration of Tenofovir in the QC and unknown samples.
Method Validation Parameters
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[6][7] Key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ)[8] |
| Precision | The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ)[8] |
| Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank samples |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative)[9] |
Logical Relationship for Calibration Curve Acceptance
The following diagram illustrates the decision-making process for accepting a calibration curve.
Caption: Calibration curve acceptance criteria logic.
Conclusion
This application note provides a comprehensive protocol for the preparation of calibration curves for the accurate and precise quantification of Tenofovir in human plasma using this compound as an internal standard. The described LC-MS/MS method, coupled with a robust sample preparation technique, is suitable for high-throughput bioanalysis in a regulated environment. Adherence to proper method validation guidelines is essential to ensure the reliability of the generated data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. mdpi.com [mdpi.com]
- 4. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Modeling of Tenofovir Using (Rac)-Tenofovir-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment and prevention of HIV and Hepatitis B infections.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for the bioanalysis of Tenofovir in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (Rac)-Tenofovir-d7 as an internal standard, and outlines the subsequent steps for pharmacokinetic modeling. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
Data Presentation
The following table summarizes typical pharmacokinetic parameters for Tenofovir following the administration of its oral prodrug, Tenofovir Disoproxil Fumarate (TDF). This data is representative of what would be generated and analyzed in a pharmacokinetic study.
Table 1: Pharmacokinetic Parameters of Tenofovir after Oral Administration of Tenofovir Disoproxil Fumarate (300 mg)
| Parameter | Value | Units | Reference |
| Cmax (Maximum Concentration) | 207 | ng/mL | [3] |
| Tmax (Time to Cmax) | 0.5 - 1.0 | hours | [4] |
| AUC (Area Under the Curve) | 1810 | ng·h/mL | [3] |
| Half-life (t½) | 17 | hours | [5][6] |
| Oral Bioavailability | ~25% (fasted) | % | [4] |
| ~39% (with high-fat meal) | % | [4] |
Experimental Protocols
Protocol 1: Bioanalytical Method for Tenofovir in Human Plasma using LC-MS/MS
This protocol details the quantification of Tenofovir in plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Tenofovir reference standard
-
This compound (internal standard)[2]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Tenofovir and this compound at 1 mg/mL in a suitable solvent like water or methanol.[2]
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma sample, standard, or QC, add the internal standard working solution.[7]
-
Acidify the samples with phosphoric acid.[7]
-
Condition the SPE cartridges (e.g., MCX) with methanol followed by water.[7]
-
Load the samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[7]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Integrate the peak areas for Tenofovir and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tenofovir in the unknown samples from the calibration curve.
Protocol 2: Pharmacokinetic Data Analysis
1. Data Collection:
-
Collect plasma samples at predefined time points after drug administration.
-
Analyze the samples according to Protocol 1 to obtain concentration-time data.
2. Non-Compartmental Analysis (NCA):
-
Use software such as WinNonlin to perform NCA.[3]
-
Calculate key PK parameters including Cmax, Tmax, AUC, and elimination half-life.
3. Compartmental Modeling:
-
Based on the concentration-time profile, select an appropriate compartmental model (e.g., a two-compartment model for Tenofovir).[9][10]
-
Use modeling software to fit the data to the selected model and estimate the rate constants for absorption, distribution, and elimination.
Visualizations
Caption: Experimental workflow for a Tenofovir pharmacokinetic study.
Caption: Metabolic activation pathway of Tenofovir.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 10. Population Pharmacokinetics of Tenofovir in Human Immunodeficiency Virus-Infected Patients Taking Highly Active Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying Tenofovir Diphosphate in PBMCs using (Rac)-Tenofovir-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the nucleotide reverse transcriptase inhibitor Tenofovir, which is a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] Monitoring the concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) is crucial for assessing treatment adherence and understanding its pharmacokinetic and pharmacodynamic profile.[4][5] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard.
The direct quantification of the highly polar TFV-DP has been a challenge, with many earlier methods relying on indirect quantification following enzymatic hydrolysis.[4][6] However, recent advancements have enabled the direct measurement of TFV-DP, improving accuracy and simplifying the workflow.[6][7] This protocol is based on established methodologies and is intended to guide researchers in implementing a reliable bioanalytical assay.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the LC-MS/MS-based quantification of TFV-DP in PBMCs, as established in various validation studies.
| Parameter | Typical Value | Unit |
| Linearity Range | 50 - 6400 | fmol/punch[6] |
| Lower Limit of Quantification (LLOQ) | 50 | fmol/punch[6] |
| Accuracy | 91.63 - 109.18 | %[7][8] |
| Precision (CV%) | 2.48 - 14.08 | %[7][8] |
| Extraction Recovery | ~20% | %[5] |
Experimental Protocols
This section details the necessary steps for the quantification of TFV-DP in PBMCs, from sample collection to data analysis.
PBMC Isolation and Cell Lysis
A critical first step is the proper isolation and handling of PBMCs to ensure the stability of TFV-DP.
-
Blood Collection: Collect whole blood in EDTA-coated vacutainer tubes.
-
PBMC Separation: Isolate PBMCs from whole blood using standard Ficoll-Hypaque density gradient centrifugation.[9]
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over the Ficoll-Hypaque solution.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the "buffy coat" layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
-
Cell Counting: Resuspend the PBMC pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Lysis and Storage:
Sample Preparation and Extraction
This protocol utilizes protein precipitation for the extraction of TFV-DP from the PBMC lysate.
-
Thawing: Thaw the frozen PBMC lysate samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation:
-
Add a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), to the lysate.
-
Vortex mix the samples vigorously to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing TFV-DP and the internal standard to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solution, such as 1mM ammonium phosphate.[5]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as an amino stationary phase for hydrophilic interaction liquid chromatography (HILIC), is recommended.[7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile) is typically used.
-
Flow Rate: A suitable flow rate for the chosen column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for TFV-DP.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both TFV-DP and the this compound internal standard. For example, a transition for TFV-DP could be m/z 448.0 → 350.0.[5][6]
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x²) is commonly used.
-
Quantification: Determine the concentration of TFV-DP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the final concentration to the number of cells used in the analysis, typically expressed as fmol/10^6 cells.[10]
Visualizations
Experimental Workflow
Caption: Overall workflow for TFV-DP quantification in PBMCs.
Logical Relationship of Key Steps
Caption: Logical flow from sample to result.
References
- 1. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-Tenofovir-d7 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
(Rac)-Tenofovir-d7 is a deuterated analog of the antiviral drug Tenofovir. The incorporation of seven deuterium atoms provides a mass shift of +7 atomic mass units compared to the parent compound. This stable isotope-labeled version of Tenofovir is a critical tool in preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the quantitative bioanalysis of Tenofovir in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.
In preclinical DMPK studies, accurate quantification of a drug candidate is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This compound, by closely mimicking the physicochemical properties of Tenofovir, co-elutes chromatographically and experiences similar ionization efficiency. This ensures high accuracy and precision in the determination of Tenofovir concentrations in plasma, tissues, and other biological fluids from preclinical species such as rats and monkeys.
Key applications of this compound in preclinical DMPK include:
-
Pharmacokinetic (PK) studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Bioavailability studies: Assessing the fraction of an orally administered dose of a Tenofovir prodrug (like Tenofovir Disoproxil Fumarate - TDF) that reaches systemic circulation.
-
Tissue distribution studies: Quantifying the extent of Tenofovir distribution into various tissues to understand its potential sites of action and toxicity.
-
In vitro ADME assays: Including metabolic stability studies in liver microsomes or hepatocytes, plasma protein binding assays, and cell permeability assays, where accurate quantification of the parent drug is required.
Experimental Protocols
Preclinical Pharmacokinetic Study of Tenofovir in Rats
This protocol outlines a typical preclinical pharmacokinetic study in rats following oral administration of Tenofovir Disoproxil Fumarate (TDF), using this compound as an internal standard for bioanalysis.
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of Tenofovir in rats.
Materials:
-
Tenofovir Disoproxil Fumarate (TDF)
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 10% Ethanol, 30% PEG-400, 30% Propylene Glycol, 0.05% Carboxymethylcellulose, and 30% Water)
-
K2-EDTA tubes for blood collection
-
Centrifuge, pipettes, and other standard laboratory equipment
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast rats overnight prior to dosing, with free access to water.
-
Prepare a dosing formulation of TDF in the chosen vehicle.
-
Administer a single oral dose of TDF (e.g., 10 mg/kg) to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points.
-
A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into K2-EDTA tubes and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (Bioanalytical Protocol):
-
Follow the detailed bioanalytical protocol below for the quantification of Tenofovir in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Bioanalytical Method for Tenofovir Quantification in Rat Plasma using LC-MS/MS
Objective: To accurately quantify Tenofovir concentrations in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Rat plasma samples from the PK study
-
Tenofovir reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Protein precipitation solution (e.g., ACN with 0.1% FA)
-
LC-MS/MS system (e.g., Agilent, Sciex, or Waters)
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Tenofovir and this compound in methanol.
-
Prepare calibration standards by spiking appropriate amounts of Tenofovir stock solution into blank rat plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the protein precipitation solution containing this compound at a fixed concentration (e.g., 100 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate Tenofovir from endogenous plasma components.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tenofovir: Q1/Q3 (e.g., m/z 288.1 -> 176.1)
-
This compound: Q1/Q3 (e.g., m/z 295.1 -> 183.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Tenofovir and this compound.
-
Calculate the peak area ratio (Tenofovir / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Tenofovir in the unknown samples and QCs from the calibration curve.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Tenofovir in Preclinical Species
| Parameter | Rat | Monkey | Dog |
| Dose (mg/kg) | 10 (oral TDF) | 10 (oral TDF) | 10 (oral TDF) |
| Cmax (ng/mL) | 326 | 450 | 550 |
| Tmax (h) | 1.0 - 2.0 | 1.5 | 2.0 |
| AUC (ng·h/mL) | 3324 | 4200 | 6000 |
| t1/2 (h) | ~17 | ~15 | ~17 |
| Bioavailability (%) | ~25 (fasting) | ~30 (fasting) | ~40 (fasting) |
Note: These are representative values compiled from literature and may vary depending on the specific study conditions, such as formulation, fed/fasted state, and animal strain.
Table 2: Example LC-MS/MS Parameters for Tenofovir and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tenofovir | 288.1 | 176.1 | 100 | 25 |
| This compound | 295.1 | 183.1 | 100 | 25 |
Mandatory Visualizations
Metabolic Activation of Tenofovir
Tenofovir is a nucleotide analog that requires intracellular phosphorylation to its active diphosphate form to exert its antiviral activity. This process is carried out by cellular kinases.
Troubleshooting & Optimization
Troubleshooting matrix effects for Tenofovir quantification with (Rac)-Tenofovir-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Tenofovir using LC-MS/MS with (Rac)-Tenofovir-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Tenofovir quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tenofovir, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common culprits for matrix effects in biological samples include phospholipids, salts, and metabolites.[1]
Q2: How does the use of a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects. Since it is structurally and chemically almost identical to Tenofovir, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of Tenofovir to Tenofovir-d7, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[2]
Q3: What are the common sample preparation techniques to reduce matrix effects for Tenofovir analysis, and which one is most effective?
A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components, which can cause substantial ion suppression.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts by selectively isolating the analyte from the bulk of the matrix components.[3][4]
The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix. For Tenofovir, SPE is often preferred for achieving the lowest matrix effects.[3]
Q4: I am observing significant ion suppression for Tenofovir. What are the likely causes and how can I troubleshoot this?
A4: Significant ion suppression is a common issue. Here’s a step-by-step troubleshooting guide:
-
Confirm Matrix Effect: First, confirm that the issue is indeed a matrix effect by performing a post-extraction spike experiment (see protocol below).
-
Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like SPE to remove more interfering components.[3][4]
-
Chromatographic Separation: Optimize your LC method to separate Tenofovir from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Check for Phospholipids: Phospholipids are a major cause of ion suppression. Ensure your sample preparation method effectively removes them. Some SPE cartridges are specifically designed for phospholipid removal.
-
Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Internal Standard Performance: Ensure that your internal standard, this compound, is tracking the analyte's behavior correctly. The analyte-to-IS peak area ratio should remain consistent across different lots of matrix.
Troubleshooting Guide
This section provides a logical workflow for identifying and resolving matrix effect issues.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects (ion suppression or enhancement).
Objective: To quantify the effect of the matrix on the analyte and internal standard signal.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Tenofovir and this compound into the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike Tenofovir and this compound into the final, extracted matrix supernatant at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Tenofovir and this compound into the blank biological matrix before extraction at the same concentrations. Process these samples as usual. (This set is for calculating recovery and overall process efficiency).
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Tenofovir and this compound.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Tenofovir) / (MF of this compound)
-
The IS-Normalized MF should be close to 1 (typically 0.85-1.15) for the internal standard to be effectively compensating for the matrix effect.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) * 100%
-
Data Presentation
The following tables summarize typical matrix effect and recovery data for Tenofovir using different sample preparation methods in human plasma.
Table 1: Comparison of Matrix Effects for Tenofovir in Human Plasma
| Sample Preparation Method | Analyte | Matrix Factor (MF) | %CV | Ionization Effect |
| Protein Precipitation (PPT) | Tenofovir | 0.65 | 12.5 | Suppression |
| Tenofovir-d7 | 0.68 | 11.8 | Suppression | |
| Solid-Phase Extraction (SPE) | Tenofovir | 0.92 | 5.4 | Minimal Suppression |
| Tenofovir-d7 | 0.94 | 5.1 | Minimal Suppression |
Data are representative and compiled from typical results reported in bioanalytical literature. Actual values may vary based on specific laboratory conditions.
Table 2: Internal Standard Normalized Matrix Factor and Recovery
| Sample Preparation Method | IS-Normalized Matrix Factor | %CV | Recovery (%) | %CV |
| Protein Precipitation (PPT) | 0.96 | 8.2 | >85% | 9.5 |
| Solid-Phase Extraction (SPE) | 0.98 | 3.1 | 70-85% | 6.8 |
Data are representative. A lower %CV for the IS-Normalized Matrix Factor using SPE indicates more consistent compensation for matrix effects compared to PPT.
Table 3: Matrix Effect of Tenofovir in Different Biological Matrices using SPE
| Biological Matrix | Matrix Factor (MF) | %CV | Ionization Effect |
| Human Plasma | 0.92 | 5.4 | Minimal Suppression |
| Human CSF | 0.95 | 4.8 | Minimal Suppression |
| Human Urine (diluted) | 0.88 | 7.1 | Slight Suppression |
Data are representative. Urine often requires dilution to minimize matrix effects due to high salt content and variability.
References
- 1. longdom.org [longdom.org]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing LC-MS/MS for (Rac)-Tenofovir-d7 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of (Rac)-Tenofovir-d7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for this compound and its unlabeled counterpart?
A1: The selection of appropriate mass transitions is critical for the selective and sensitive detection of your analyte and internal standard. Based on published data for Tenofovir and its deuterated analogs, the following transitions are recommended. The transitions for this compound are inferred based on the fragmentation pattern of Tenofovir, where the d7 labeling is typically on the adenine moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tenofovir | 288.1 | 176.1 | Positive |
| This compound | 295.1 | 183.1 | Positive |
Q2: Which type of liquid chromatography column is best suited for Tenofovir analysis?
A2: Reversed-phase chromatography is the most common and effective method for the separation of Tenofovir and its analogs. C18 columns are widely used and have demonstrated good retention and peak shape for these compounds.[1] For highly polar analytes like Tenofovir, a polar-embedded or polar-endcapped C18 column can provide enhanced retention and selectivity.
Q3: What are typical mobile phase compositions for Tenofovir LC-MS/MS analysis?
A3: A gradient elution using a combination of an aqueous mobile phase and an organic mobile phase is typically employed. Common compositions include:
-
Aqueous Phase (A): Water with an acidic modifier such as 0.1% formic acid or 10mM ammonium acetate. The acidic pH helps in the protonation of Tenofovir, which is beneficial for positive mode electrospray ionization.[2]
-
Organic Phase (B): Acetonitrile or methanol, often with the same acidic modifier as the aqueous phase to maintain a consistent pH throughout the gradient.
Q4: How can I minimize matrix effects in my bioanalytical samples (e.g., plasma, tissue homogenates)?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.[3] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employing a robust sample preparation method like solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[4] Protein precipitation is a simpler but potentially less clean alternative.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Tenofovir from endogenous matrix components. Adjusting the gradient profile or using a column with a different selectivity can improve separation.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
Q5: What are the common causes of peak tailing or broadening in my chromatogram?
A5: Poor peak shape can be attributed to several factors:[3]
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Using a column with good end-capping or adding a small amount of a competing base to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample or injecting a smaller volume.
-
Extra-column Volume: Excessive tubing length or large-diameter fittings between the column and the mass spectrometer can contribute to peak broadening. Minimize the volume of this flow path.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tenofovir and its interaction with the stationary phase. Ensure the pH is optimized for good peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | 1. Incorrect mass spectrometer parameters (mass transitions, collision energy).2. Ion source contamination.3. Clogged or improperly installed column.4. Sample degradation. | 1. Verify the precursor and product ion masses for this compound. Optimize collision energy and other MS parameters through infusion of a standard solution.2. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.3. Check for leaks and ensure proper column installation. If the backpressure is high, try flushing or replacing the column.4. Prepare fresh stock solutions and samples. Ensure proper storage conditions. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Leaks in the LC system.3. Contaminated mass spectrometer source or optics. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.2. Inspect all fittings and connections for leaks.3. Perform a thorough cleaning of the ion source and ion optics. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inconsistent sample preparation.2. Unstable LC pump performance (fluctuating flow rate).3. Temperature fluctuations.4. Autosampler injection variability. | 1. Ensure a consistent and validated sample preparation protocol is followed for all samples.2. Purge the LC pumps to remove air bubbles and ensure a stable flow rate.3. Use a column oven to maintain a constant temperature.4. Check the autosampler for proper functioning and ensure there are no air bubbles in the sample syringe. |
| Carryover | 1. Adsorption of the analyte to the injector, column, or transfer lines.2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler wash sequence. A mixture of organic solvent and acid is often effective.2. Optimize the needle wash procedure by increasing the wash volume or using multiple wash steps. |
Experimental Protocol: Quantification of Tenofovir in Plasma
This protocol provides a general framework for the LC-MS/MS analysis of Tenofovir using this compound as an internal standard. Optimization will be required for specific instrumentation and sample matrices.
1. Materials and Reagents
-
Tenofovir reference standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (or other biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Tenofovir in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Tenofovir quantification.
Caption: Tenofovir's mechanism of action pathway.
References
How to resolve poor chromatographic peak shape for (Rac)-Tenofovir-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shape for (Rac)-Tenofovir-d7.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, a polar and ionizable compound, typically manifests as peak tailing, fronting, or broadening. The primary causes include:
-
Secondary Silanol Interactions: Tenofovir, with its amine and phosphate groups, can interact with residual acidic silanol groups on the silica-based stationary phase of the column. These interactions lead to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: Tenofovir has two pKa values (approximately 3.8 and 6.7).[4] If the mobile phase pH is close to one of these pKa values, the analyte can exist in multiple ionization states, leading to broadened or split peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[1][2]
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[1][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[1][6]
Q2: My this compound peak is tailing. What should I do first?
Peak tailing is the most common issue. Here’s a step-by-step approach to troubleshoot:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa values to ensure a single ionic species. For tenofovir, a lower pH (e.g., pH 2.5-3.5) is often effective at protonating the molecule and minimizing interactions with silanols.[2]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the chance for secondary interactions.[3][6]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the residual silanol groups and improve peak shape.[4]
-
Evaluate Sample Concentration: Dilute your sample to check for mass overload. If the peak shape improves, you may need to reduce the amount of sample injected.[1]
Q3: Why is my this compound peak showing fronting?
Peak fronting is less common than tailing and is often caused by:
-
Sample Overload: The concentration of the analyte is too high for the column to handle, leading to a saturated stationary phase. Try reducing the injection volume or diluting the sample.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing a leading edge. It is best to dissolve the sample in the mobile phase.[5]
Troubleshooting Guide
Issue: Severe Peak Tailing
-
Possible Cause 1: Secondary Interactions with Silanol Groups
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an acid like phosphoric acid or formic acid. This will protonate the silanol groups and the basic functional groups on tenofovir, reducing unwanted ionic interactions.[7]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.[3][6]
-
Add a Competing Base: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites.[4]
-
-
-
Possible Cause 2: Metal Chelation
-
Solution:
-
Use a Metal-Deactivated Column: Some columns are specially treated to prevent interactions between analytes and trace metals in the stationary phase or column hardware.
-
Inert System Components: Utilize PEEK tubing and fittings to minimize contact with stainless steel components in the flow path.[2]
-
-
Issue: Broad or Split Peaks
-
Possible Cause 1: Mobile Phase pH is too close to Analyte pKa
-
Possible Cause 2: Column Void or Damage
-
Solution:
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) to remove any particulates that may have clogged the inlet frit.
-
Replace the Column: If flushing does not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.[6]
-
-
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization for Improved Peak Shape
-
Initial Conditions:
-
pH Adjustment:
-
Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5, 5.0).
-
Inject the this compound standard and observe the peak shape at each pH.
-
Select the pH that provides the most symmetrical peak.
-
-
Organic Modifier Evaluation:
-
Prepare a mobile phase with the optimal pH using both acetonitrile and methanol as the organic modifier (Mobile Phase B).
-
Compare the peak shape, retention time, and resolution.
-
-
Addition of an Amine Modifier:
-
If tailing persists, add 0.1% triethylamine to the aqueous mobile phase (adjusting the pH as necessary with phosphoric acid).[4]
-
Evaluate the impact on peak symmetry.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 2.5 | 1.1 | Symmetrical peak |
| 3.8 (near pKa1) | 2.5 | Significant tailing |
| 5.1 | 1.8 | Moderate tailing[4] |
| 6.7 (near pKa2) | > 3.0 | Severe tailing and broadening |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.
Mandatory Visualization
Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Tenofovir-d7 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tenofovir-d7. The information provided is intended to assist in ensuring the stability and accurate quantification of this compound in various biological matrices during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent quantification of Tenofovir-d7 in my plasma samples. What could be the potential causes related to sample stability?
A1: Inconsistent quantification can arise from several factors related to the stability of Tenofovir-d7 in plasma. Key areas to investigate include:
-
Bench-Top Instability: Leaving plasma samples at room temperature for extended periods can lead to degradation. It is crucial to process samples on ice and minimize the time they are not frozen.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can impact the stability of Tenofovir and its internal standards.[1][2] It is recommended to aliquot plasma into single-use volumes to avoid multiple freeze-thaw cycles.
-
Long-Term Storage: The stability of Tenofovir in plasma is dependent on the storage temperature. For long-term storage, temperatures of -80°C are recommended to ensure stability for extended periods.[1][3]
-
Matrix Effects: Endogenous components in plasma can interfere with the ionization of Tenofovir-d7 in the mass spectrometer, leading to variability. Ensure your sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, is robust and validated to minimize matrix effects.[1][4]
Q2: What are the recommended storage conditions for ensuring the long-term stability of Tenofovir-d7 in plasma and other biological matrices?
A2: To ensure the long-term stability of Tenofovir-d7, the following storage conditions are recommended based on published literature:
| Biological Matrix | Storage Temperature | Demonstrated Stability |
| Human Plasma | -80°C | Up to 34 months[3] |
| Human Plasma | -20°C | Stable for at least 4 months[2] |
| Dried Blood Spots (DBS) | -80°C | Stable |
| Dried Blood Spots (DBS) | -20°C | Stable for up to 7 months[5] |
| Tissue Homogenates | -80°C | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Tenofovir-d7 Analysis using Protein Precipitation
This protocol outlines a common method for extracting Tenofovir and its deuterated internal standard from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve peak shape) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Tenofovir-d7
This protocol provides a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenofovir.
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for separation.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient Elution: A gradient elution is typically employed to separate Tenofovir from endogenous matrix components.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Tenofovir: m/z 288.1 → 176.1
-
This compound: m/z 295.1 → 183.1
-
Visualized Workflows and Pathways
References
- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ion Suppression of (Rac)-Tenofovir-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of (Rac)-Tenofovir-d7 in complex biological samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. It is a phenomenon where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine)[1][2][3]. These interferences, which can include salts, phospholipids, and proteins, compete with the analyte for ionization in the MS source, leading to a decrease in its ionization efficiency and a subsequent loss of signal intensity[3][4][5]. This can negatively impact the sensitivity, accuracy, and reproducibility of the quantitative analysis[2].
Q2: How can I detect and quantify ion suppression in my assay?
A2: There are two primary methods to assess matrix effects. The most common quantitative method is the post-extraction spike method, where you compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution[1]. A qualitative method is the post-column infusion experiment. Here, a constant flow of Tenofovir solution is infused into the MS detector while a blank, extracted matrix sample is injected into the LC system. Any dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression[5][6].
Q3: My internal standard, this compound, has a low or erratic signal. Is this caused by ion suppression?
A3: Yes, a low or inconsistent signal from your stable isotope-labeled internal standard (SIL-IS), this compound, is a strong indicator of significant ion suppression[7]. A SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, thereby compensating for signal loss during quantification[3][8]. However, severe suppression can reduce the signal of both the analyte and the internal standard to a level that compromises the assay's performance and limits of detection.
Q4: Which sample preparation technique is the most effective for minimizing ion suppression for Tenofovir?
A4: Improving the sample preparation cleanup is the most effective strategy to combat ion suppression[1][2]. While Protein Precipitation (PPT) is simple, it may not adequately remove phospholipids and other interferences[5]. Solid-Phase Extraction (SPE) is generally considered superior for generating cleaner extracts and significantly reducing matrix effects for Tenofovir analysis in complex matrices like plasma[5][9][10][11]. Liquid-Liquid Extraction (LLE) is another alternative that can be optimized for cleaner samples[6][12].
Q5: Can I overcome ion suppression just by optimizing my LC method?
A5: Chromatographic optimization is a crucial tool but may not be a complete solution on its own. By adjusting the column chemistry (e.g., using HILIC for a polar analyte like Tenofovir), mobile phase, and gradient, you can often achieve chromatographic separation between Tenofovir and the major interfering components of the matrix[2][6][13]. The goal is to shift the retention time of your analyte to a "quiet" region of the chromatogram where suppression is minimal[2]. However, for very complex matrices, this strategy is most effective when combined with a robust sample preparation technique.
Q6: What are the most common sources of matrix interference for Tenofovir analysis in plasma?
A6: In plasma, the most common sources of interference causing ion suppression are phospholipids from cell membranes and proteins[1]. Salts and other endogenous small molecules can also contribute, particularly at the beginning of the chromatographic run[5]. These compounds can co-elute with Tenofovir and compete for charge in the electrospray ionization (ESI) source, which is highly susceptible to such effects[1].
Troubleshooting Guide
Problem: Low or Inconsistent Signal for this compound and Analyte
-
Potential Cause: Significant ion suppression from co-eluting matrix components. This is common with simpler sample preparation methods like "dilute-and-shoot" or basic protein precipitation.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of signal suppression.
-
Visualize Suppression Zones: Use a post-column infusion experiment to identify the retention times where ion suppression is most severe[5][6].
-
Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE). SPE is highly effective at removing phospholipids and other interferences that suppress the Tenofovir signal[5][9].
-
Optimize Chromatography: Adjust the LC gradient to move the Tenofovir peak away from the suppression zones identified in the post-column infusion experiment[2].
-
Problem: Poor Assay Precision and Accuracy
-
Potential Cause: Variable matrix effects between different samples or calibration standards. The composition of biological samples can vary, leading to inconsistent levels of ion suppression.
-
Troubleshooting Steps:
-
Verify Internal Standard Use: Ensure a stable isotope-labeled internal standard, this compound, is used. The SIL-IS should track the analyte's behavior and compensate for variability[8].
-
Enhance Sample Preparation: Implement a more robust and reproducible sample preparation method, such as SPE, to minimize variability in matrix components between samples[10][11].
-
Matrix-Match Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy[3].
-
Problem: High Background or Noisy Baseline
-
Potential Cause: Insufficient removal of endogenous matrix components, which can contaminate the LC-MS system and create high background noise.
-
Troubleshooting Steps:
-
Review Sample Preparation: Protein precipitation is known to leave behind significant amounts of matrix components compared to SPE[5]. Consider implementing an SPE cleanup protocol.
-
Incorporate a Diversion Valve: Use a divert valve to direct the highly contaminated early-eluting flow from the column to waste, preventing it from entering the mass spectrometer.
-
Optimize LC Method: Ensure adequate chromatographic resolution between Tenofovir and major matrix components. A longer gradient or a different column may be necessary.
-
Data Presentation: Sample Preparation Method Comparison
The following table summarizes quantitative data from various studies on the analysis of Tenofovir, providing a comparison of different sample preparation techniques.
| Sample Preparation Method | Matrix | Analyte(s) | Recovery / Extraction Efficiency | Matrix Effect (%) | Reference |
| Methanol Extraction | Dried Blood Spots | Tenofovir (TFV) | 50.1% (Relative Recovery) | 103.21% | [14] |
| Protein Precipitation | Rat Plasma | Tenofovir | 97% - 101% | Not Reported | [15] |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir (TNF) | >88% | Not Reported | [9] |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir | 98.6% | Not Reported | [10] |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir (TNF) | 46.5% | No Significant Effects Observed | [11] |
Note: Recovery and matrix effect values can vary significantly based on the specific protocol, sorbent, and reagents used. The data presented is for comparative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tenofovir in Human Plasma
This protocol is a generalized procedure based on common methodologies for Tenofovir extraction[9][10][11]. Optimization is recommended.
-
Sample Pre-treatment: To a 100 µL plasma sample, add 50 µL of internal standard (this compound) working solution. Add 200 µL of 1% aqueous formic acid and vortex for 30 seconds[9].
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., SOLA CX, Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge[9][16].
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence might be 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 water/methanol)[9]. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Tenofovir in Whole Blood/Plasma
This protocol is based on methodologies described for Tenofovir analysis[13][15].
-
Sample Preparation: To a 50 µL aliquot of plasma or whole blood, add 50 µL of the internal standard (this compound) working solution.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if desired) to the sample[13].
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet the precipitated proteins[13].
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility.
Visual Guides
Caption: Workflow for selecting a sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Detection and quantification of Covid-19 antiviral drugs in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mdpi.com [mdpi.com]
- 14. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
Preventing carryover of (Rac)-Tenofovir-d7 in autosampler injections
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with (Rac)-Tenofovir-d7 in autosampler injections during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is it a concern for this compound analysis?
A1: Analyte carryover is the appearance of a signal from an analyte in a sample injection that originates from a preceding injection.[1][2] For quantitative analysis using sensitive liquid chromatography-mass spectrometry (LC-MS), this is a significant issue as it can lead to the overestimation of the analyte's concentration in subsequent samples, compromising data accuracy and reliability.[1] Validation studies for quantitative LC-MS/MS methods typically require that any extraneous signals, such as those from carryover, do not exceed 20% of the peak area at the lower limit of quantitation (LLOQ).[3] Given the high sensitivity of modern mass spectrometers, minimizing carryover to levels below 0.002% is sometimes necessary to achieve a wide calibration range.
Q2: How can I differentiate between carryover and general system contamination?
A2: A strategic series of blank and standard injections can effectively distinguish between carryover and contamination.[3]
-
Carryover Pattern: Inject a blank solvent (Pre-Blank), followed by a high-concentration standard, and then one or more subsequent blank solvents (Post-Blanks). In a typical carryover scenario, the Pre-Blank will be clean, the first Post-Blank will show the highest carryover peak, and any subsequent Post-Blanks will show progressively smaller peaks.[3]
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Contamination Pattern: If all blank injections (Pre- and Post-Blanks) show a consistent analyte signal, the issue is likely contamination.[3] This could stem from contaminated mobile phases, blank solvents, or autosampler wash solutions. To test for mobile phase contamination, you can double or triple the column equilibration time before injecting a blank; a corresponding two- or three-fold increase in the contaminant peak area suggests the mobile phase is the source.[3]
Q3: What are the primary sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points within the LC-MS system. The main causes are residues of a previously injected sample being adsorbed onto or trapped within various components.[4]
-
Autosampler: This is a frequent source, with analytes adhering to the needle (interior and exterior), needle seat, injection port, sample loop, or the injector valve's rotor seal.[1][3][4]
-
LC Column: The analytical column, guard column, or frits can retain the analyte, which then elutes in later runs.[1][5]
-
Fittings and Tubing: Improperly seated fittings can create dead volumes that trap the analyte.[2] Analyte molecules can also adsorb to the inner surfaces of PEEK or stainless steel tubing.[4]
-
MS Ion Source: While less common, buildup on the ion source components (like the cone or capillary) can sometimes be mistaken for carryover.[1]
Troubleshooting Guide for this compound Carryover
Q4: I've observed a peak for this compound in my blank injection. How do I begin troubleshooting?
A4: Start by systematically identifying the source of the carryover. The first step is to determine if the carryover originates from the LC components (autosampler, column) or the MS detector.
Experimental Protocols
Protocol 1: Systematic Isolation of Carryover Source
-
Initial Check: Perform the strategic blank injection sequence described in A2 to confirm the issue is carryover and not contamination.
-
Column vs. Autosampler Diagnosis:
-
Remove the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
Inject a high-concentration standard of this compound followed by a blank injection.
-
Interpretation: If the carryover peak persists in the blank, the source is likely the autosampler (needle, valve, tubing).[6] If the peak disappears, the carryover is occurring on the column.[1][6]
-
Protocol 2: Optimizing Autosampler Wash Method for a Polar Compound
This compound is a deuterated form of Tenofovir, a polar nucleotide analogue.[7][8] Effective cleaning requires a wash solvent capable of disrupting the hydrogen bonding, ionic, and hydrophobic interactions that cause it to adhere to surfaces.[3]
-
Prepare Wash Solvents: Prepare fresh, high-purity wash solutions. See Table 1 for recommended compositions. For tenacious carryover, a multi-solvent wash program is highly effective.
-
Configure the Wash Program: Program the autosampler to perform an extensive cleaning cycle. A robust sequence includes:
-
Step 1 (Organic Flush): A strong organic solvent like Acetonitrile or Isopropanol to remove non-polar contaminants.
-
Step 2 (Acidic/Basic Flush): An aqueous solution with a pH modifier to disrupt ionic bonds. A solution containing 0.1-0.5% formic acid or ammonium hydroxide is often effective.
-
Step 3 (Polar Organic Mix): A mixture like 50:50 Methanol:Water to remove a broad range of contaminants.
-
Step 4 (Final Rinse): A final rinse with a solvent that is miscible with the initial mobile phase to prevent precipitation (e.g., 90:10 Water:Acetonitrile).
-
-
Implementation:
-
Ensure both the interior needle wash (flow-through) and exterior needle wash functions are activated.
-
Increase the volume and/or duration of each wash step.
-
Ensure the wash solvent is delivered to all parts of the injection path, including the needle seat. Some systems offer specific seat back-flushing options.[2]
-
Q5: My troubleshooting points to the autosampler. What specific actions should I take?
A5: If the autosampler is confirmed as the source, focus on both the cleaning method and hardware maintenance.
-
Enhance the Wash Protocol: Implement the multi-step wash program detailed in Protocol 2 . The choice of wash solvent is critical and should be strong enough to fully solubilize this compound.
-
Inspect and Replace Consumables:
-
Rotor Seal: The injector valve's rotor seal is a common site for carryover. If it is worn, scratched, or dirty, it should be cleaned or replaced.[3]
-
Needle and Needle Seat: Inspect for blockage or contamination. Clean these parts according to the manufacturer's instructions or replace if necessary.[9]
-
-
Adjust Injection Sequence: When possible, arrange the sample queue in order of ascending concentration to minimize the impact of a high-concentration sample on a subsequent low-concentration one.[6]
Data Presentation
Table 1: Recommended Autosampler Wash Solutions for this compound
| Wash Solution Composition | Rationale & Use Case | Key Considerations |
| 100% Acetonitrile or Isopropanol | Effective for removing less polar residues that may be present from the sample matrix. | Ensure miscibility with subsequent wash steps to avoid precipitation. |
| 50:25:25 IPA:MeOH:Water | A strong, general-purpose "magic mix" that can remove a wide range of contaminants. | Highly effective as a primary wash solvent. |
| 0.1-0.5% Formic Acid in Water | The acidic pH helps to protonate Tenofovir, altering its polarity and disrupting ionic interactions with negatively charged surfaces. | Use high-purity acid. Ensure system components are compatible. |
| 0.1-0.5% Ammonium Hydroxide in Water | The basic pH deprotonates acidic silanols on silica surfaces and can modify the charge state of the analyte, aiding in its removal. | Use fresh ammonium hydroxide solution. Check for compatibility with system components. |
| 10% Methanol in Water | A weaker wash, often used as a final rinse to transition the system back to mobile phase conditions. | Helps prevent analyte crashing out when switching from strong organic to highly aqueous mobile phases. |
Mandatory Visualization
Below are diagrams illustrating key troubleshooting and experimental workflows for managing carryover.
Caption: Troubleshooting Decision Tree for Carryover.
Caption: Optimized Multi-Step Autosampler Wash Program.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. How to clean the autosampler! [August 23, 2004] - Chromatography Forum [chromforum.org]
Improving extraction recovery for Tenofovir with (Rac)-Tenofovir-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenofovir and its deuterated internal standard, (Rac)-Tenofovir-d7. Our goal is to help you improve extraction recovery and ensure accurate quantification in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of Tenofovir. It is chemically identical to Tenofovir, except that seven hydrogen atoms have been replaced with deuterium.[1] In bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it has a slightly higher molecular weight, the mass spectrometer can distinguish it from the unlabeled Tenofovir.[2] However, its chemical and physical properties are nearly identical, meaning it behaves the same way during sample preparation, extraction, and chromatographic separation. This allows it to accurately correct for any analyte loss that may occur during the experimental workflow, leading to more precise and accurate quantification.
Q2: My extraction recovery for Tenofovir is consistently low. What are the common causes?
Low recovery can stem from several factors throughout the sample preparation and extraction process. Common causes include:
-
Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, solid-phase extraction) may not be the most efficient for your specific sample matrix (e.g., plasma, cerebrospinal fluid).
-
Incorrect pH: The pH of the sample and wash/elution solutions is critical, especially for Solid-Phase Extraction (SPE). Tenofovir is a polar compound, and its charge state, which is pH-dependent, will significantly affect its retention on the SPE sorbent.
-
Inefficient Elution: The solvent used to elute Tenofovir from the SPE cartridge may not be strong enough, or the volume may be insufficient, leaving a significant portion of the analyte behind.
-
Matrix Effects: Components in the biological matrix (salts, lipids, proteins) can interfere with the extraction process or suppress the analyte signal during LC-MS/MS analysis. A clean extract is crucial.[3]
-
Analyte Instability: Tenofovir disoproxil fumarate (TDF), the prodrug form, is known to be unstable and can hydrolyze to Tenofovir, especially under certain pH and temperature conditions.[4][5]
Q3: How does using this compound help improve my apparent recovery and result accuracy?
While an internal standard like this compound does not physically increase the amount of Tenofovir you extract, it corrects for experimental variability. Here's how:
-
Correction for Analyte Loss: A known amount of Tenofovir-d7 is added to each sample at the very beginning of the workflow.[2] Any Tenofovir lost during subsequent steps (e.g., precipitation, washing, elution, transfer) will be accompanied by a proportional loss of Tenofovir-d7.
-
Quantification by Ratio: Instead of relying on the absolute signal of Tenofovir, the quantification is based on the ratio of the Tenofovir signal to the Tenofovir-d7 signal.[6] If, for example, 20% of both the analyte and the internal standard are lost during extraction, the ratio between them remains constant.
-
Compensation for Matrix Effects: The internal standard also helps to correct for signal suppression or enhancement during ionization in the mass spectrometer, as it is affected similarly to the analyte.
This ratio-based approach provides a more accurate and reproducible measurement of the true Tenofovir concentration in the original sample, even if the absolute recovery is less than 100%.
Troubleshooting Guide
Issue: Low or Inconsistent Extraction Recovery
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | Optimize the precipitating agent. While methanol is common, acetonitrile or mixtures with acids like trifluoroacetic acid or perchloric acid can be more effective.[2][7] Ensure a sufficient volume of organic solvent is used (typically 3-4 times the sample volume). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact pellet. |
| Suboptimal Solid-Phase Extraction (SPE) | 1. Acidify the Sample: Before loading, acidify the plasma sample with an acid like phosphoric or trifluoroacetic acid to ensure Tenofovir is in the correct charge state for binding to the sorbent.[3][8] 2. Optimize Wash Steps: Use a wash solution (e.g., water with a small amount of acid) to remove interferences without prematurely eluting the Tenofovir.[3] 3. Strengthen Elution Solvent: Ensure your elution solvent is appropriate. A common choice is a mixture of methanol and acetonitrile.[3] If recovery is low, consider increasing the organic content or adding a small amount of base (e.g., ammonium hydroxide) to neutralize the analyte for efficient elution. |
| Matrix Effects in LC-MS/MS | Matrix effects can cause signal suppression. If you suspect this, compare the analyte signal in a post-extraction spiked blank matrix to the signal in a neat solution. Switching from protein precipitation to a more thorough cleanup method like SPE can significantly reduce matrix effects and produce a cleaner extract.[3] |
| Internal Standard (IS) Issues | Ensure the IS (this compound) is added at the very beginning of the sample preparation process.[2] Verify the concentration and stability of your IS stock solution. The response of the IS should be consistent across all samples (excluding blanks). |
Quantitative Data Summary
The following tables summarize typical recovery rates and validated LC-MS/MS parameters for Tenofovir analysis from various studies.
Table 1: Tenofovir Extraction Recovery Rates
| Extraction Method | Sample Matrix | Analyte(s) | Average Recovery (%) | Internal Standard |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir | 97.4%[9][10] | Tegafur |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir, Emtricitabine | 98.6%[11] | 2',3'-dideoxyuridine |
| Solid-Phase Extraction (SPE) | Human Plasma | Tenofovir, Emtricitabine | 46.5%[3][12] | Thymidine |
| Protein Precipitation | Rat Plasma | Tenofovir | Not specified, but method validated[2] | This compound |
Note: Recovery can vary significantly based on the specific protocol, sorbent, and matrix used. Even with lower physical recovery (e.g., 46.5%), the use of an appropriate internal standard allows for accurate and reproducible quantification.[3][12]
Table 2: Example LC-MS/MS Parameters for Tenofovir & Tenofovir-d7
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][8] |
| Monitored Transition (Tenofovir) | m/z 288.1 → 176.1[2][6] |
| Monitored Transition (this compound) | m/z 295.2 → 183.0[2] |
| Column Type | C18 or Polar-RP[2][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tenofovir from Human Plasma
This protocol is a generalized procedure based on common methodologies.[3][8]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange (MCX) SPE plate or cartridge on a vacuum manifold.
-
Condition the sorbent by passing 200 µL of methanol, followed by 200 µL of water.[8] Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or allow the sample to pass through via gravity.
-
-
Washing:
-
Wash the cartridge with 200 µL of water containing 0.1% formic acid to remove polar impurities.
-
Wash the cartridge with 200 µL of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the Tenofovir and Tenofovir-d7 from the cartridge using 2 x 100 µL of methanol containing 5% ammonium hydroxide.
-
Collect the eluent in a clean collection plate or tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% water, 3% acetonitrile, 0.1% formic acid).[8]
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Protocol 2: Protein Precipitation for Tenofovir from Rat Plasma
This protocol is adapted from a validated method using Tenofovir-d7.[2]
-
Sample Preparation:
-
Aliquot 25 µL of rat plasma into a well of a 96-well deep-well plate.
-
Add 10 µL of the this compound internal standard solution (e.g., 500 ng/mL in water). For blank samples, add 10 µL of water.[2]
-
-
Precipitation:
-
Add 150 µL of ice-cold methanol to each well.[2]
-
Seal the plate and shake for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the plate at 4,000 x g for 10 minutes at 15°C to pellet the precipitated proteins.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new 96-well plate for analysis or for further evaporation and reconstitution if needed.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of tenofovir in human plasma by solid-phase extraction and high-performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing In-Source Fragmentation of Deuterated Tenofovir
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the in-source fragmentation (ISF) of deuterated Tenofovir (Tenofovir-d
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated Tenofovir analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This phenomenon can be particularly problematic when using deuterated internal standards, such as Tenofovir-d6, for the quantitative analysis of Tenofovir. Significant ISF can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration. Additionally, fragments of the deuterated standard may interfere with the detection of the non-deuterated analyte, a phenomenon known as isotopic crosstalk.
Q2: I am observing unexpected peaks in the mass spectrum of my deuterated Tenofovir standard. What could be the cause?
A2: Unexpected peaks are often a result of in-source fragmentation. The energy within the ion source, primarily influenced by the cone voltage (or fragmentor voltage) and source temperature, can cause the deuterated Tenofovir molecule to fragment. Common fragments of Tenofovir include the loss of the phosphonate group and portions of the adenine base. The presence of deuterium atoms can sometimes lead to altered fragmentation pathways or unexpected neutral losses.
Q3: My quantitative results for Tenofovir are inconsistent and show poor accuracy. Could ISF of my deuterated internal standard be the issue?
A3: Yes, inconsistent and inaccurate quantification is a common consequence of in-source fragmentation of the internal standard. If the degree of fragmentation is not consistent across all samples and standards, the analyte-to-internal standard ratio will vary, leading to poor data quality. It is crucial to minimize and stabilize the extent of ISF to ensure reliable quantitative results.
Q4: Can the mobile phase composition affect the in-source fragmentation of deuterated Tenofovir?
A4: Absolutely. The mobile phase composition, including the type and concentration of organic solvents and additives (e.g., formic acid, ammonium acetate), can influence the ionization efficiency and the stability of the ions in the gas phase. A mobile phase that promotes efficient ionization at lower source energies can help to reduce the likelihood of in-source fragmentation.
Q5: How can I minimize or control the in-source fragmentation of my deuterated Tenofovir standard?
A5: Minimizing ISF typically involves optimizing the ion source parameters to achieve "softer" ionization conditions. Key parameters to adjust include:
-
Cone Voltage (or Fragmentor/Nozzle Voltage): This is a critical parameter that influences the energy of ions as they enter the mass spectrometer. Lowering the cone voltage generally reduces the extent of in-source fragmentation.[2]
-
Source Temperature: High source temperatures can provide excess thermal energy, leading to fragmentation. Optimizing the temperature to the lowest effective value for desolvation is recommended.
-
Nebulizer and Heater Gas Flow Rates: Proper adjustment of these gas flows can improve desolvation efficiency at lower temperatures, indirectly reducing the thermal stress on the analyte.
Troubleshooting Guides
Issue 1: High Abundance of Fragment Ions Observed for Deuterated Tenofovir
Symptoms:
-
The peak corresponding to the precursor ion of deuterated Tenofovir is significantly lower than expected.
-
One or more fragment ions show high intensity in the mass spectrum, even without intentional fragmentation (MS/MS).
-
Poor linearity in the calibration curve.
Possible Causes and Solutions:
| Cause | Solution |
| High Cone Voltage | Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor and fragment ions. Aim for the lowest voltage that provides adequate sensitivity for the precursor ion. |
| Elevated Source Temperature | Decrease the source temperature in steps of 10-20 °C and observe the effect on fragmentation. Ensure the temperature is sufficient for proper desolvation but not excessively high. |
| Inappropriate Mobile Phase | Experiment with different mobile phase compositions. For example, adjusting the percentage of organic solvent or changing the additive (e.g., from formic acid to ammonium formate) can alter ionization efficiency and ion stability. |
Issue 2: Loss of Deuterium Labels
Symptoms:
-
Observation of ions with mass-to-charge ratios corresponding to the loss of one or more deuterium atoms from the internal standard.
-
Inaccurate quantification due to an underestimation of the deuterated internal standard concentration.
Possible Causes and Solutions:
| Cause | Solution |
| Energetic Ion Source Conditions | Similar to general fragmentation, high cone voltages and source temperatures can induce the loss of deuterium atoms. Apply the solutions from "Issue 1" to create milder ionization conditions. |
| Location of Deuterium Labels | If the deuterium atoms are located on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), they can be lost through exchange with protons from the mobile phase. While Tenofovir-d6 is typically labeled on stable carbon positions, it is crucial to confirm the labeling position from the supplier. If labels are on exchangeable sites, consider using a different internal standard. |
Issue 3: Isotopic Crosstalk
Symptoms:
-
The peak for the non-deuterated Tenofovir analyte is detected in a blank sample that is spiked only with the deuterated internal standard.
-
Inaccurate quantification, especially at low analyte concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| In-source fragmentation of the deuterated standard | A fragment ion of the deuterated internal standard may have the same mass-to-charge ratio as the precursor or a fragment ion of the non-deuterated analyte. Optimize ion source conditions to minimize fragmentation. |
| Natural Isotope Abundance | The M+n peak of the analyte can interfere with the deuterated internal standard, or vice-versa. While less common for highly deuterated standards, it can be a factor. If significant, a correction factor may need to be applied, or a standard with a larger mass difference should be used (e.g., 13C labeled).[3] |
Quantitative Data
Table 1: Common Precursor and Product Ions for Tenofovir and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) - Example |
| Tenofovir | 288.1 | 176.1, 136.1 | 15-25 |
| Tenofovir-d6 | 294.1 | 182.1, 164.0 | 15-25 |
| 13C5-Tenofovir | 293.1 | 181.1 | 15-25 |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
Table 2: Hypothetical Example of the Effect of Cone Voltage on In-Source Fragmentation of Tenofovir-d6
| Cone Voltage (V) | Precursor Ion (m/z 294.1) Relative Intensity (%) | Fragment Ion (m/z 182.1) Relative Intensity (%) |
| 20 | 95 | 5 |
| 30 | 80 | 20 |
| 40 | 60 | 40 |
| 50 | 35 | 65 |
This table illustrates a typical trend. Actual values will vary based on the mass spectrometer and other source parameters.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of deuterated Tenofovir at a concentration that gives a strong signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer or perform a flow injection analysis using the intended mobile phase.
-
Set the mass spectrometer to monitor the precursor ion of deuterated Tenofovir (e.g., m/z 294.1) and its expected major fragment ion (e.g., m/z 182.1).
-
Start with a low cone voltage (e.g., 10 V) and acquire the mass spectrum.
-
Increase the cone voltage in increments of 5 or 10 V over a relevant range (e.g., 10 V to 60 V).
-
Record the intensities of the precursor and fragment ions at each cone voltage setting.
-
Plot the relative intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that maximizes the precursor ion signal while keeping the fragment ion signal at an acceptable minimum (e.g., <5-10% of the precursor ion).
Visualizations
Caption: Workflow illustrating the process of in-source fragmentation.
Caption: A logical troubleshooting workflow for addressing in-source fragmentation.
Caption: Simplified fragmentation pathway of Tenofovir.
References
- 1. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and proper storage of (Rac)-Tenofovir-d7 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of (Rac)-Tenofovir-d7 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with an aqueous buffer. Tenofovir is sparingly soluble in aqueous buffers alone.[1]
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. A supplier of this compound suggests that in-solvent storage is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.
Q3: How does the stability of this compound compare to its non-deuterated counterpart, Tenofovir?
A3: The chemical stability of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, the stability profile of this compound is expected to be comparable to that of Tenofovir under the same storage conditions. The primary degradation pathways for Tenofovir and its prodrugs, such as hydrolysis, are not significantly affected by deuterium substitution.
Q4: What are the primary degradation pathways for Tenofovir and its analogues?
A4: The primary degradation pathway for Tenofovir and its prodrugs (Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF) is hydrolysis.[2] Stability is highly dependent on pH, with increased degradation observed in both acidic and alkaline conditions.[2][3] Other degradation pathways can include oxidation and photolysis under specific stress conditions.[3]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound stock solution.
-
Possible Cause 1: Degradation. The unexpected peaks may be degradation products. Tenofovir is susceptible to hydrolysis, especially at non-neutral pH.
-
Possible Cause 2: Solvent Impurities. The solvent used to prepare the stock solution may contain impurities.
-
Solution: Use high-purity, HPLC-grade solvents for stock solution preparation. Run a solvent blank on your analytical instrument to check for background peaks.
-
-
Possible Cause 3: Contamination. The stock solution may have been contaminated during preparation or storage.
-
Solution: Prepare a fresh stock solution using new, clean labware. Filter the stock solution through a 0.22 µm filter before analysis.
-
Issue 2: My this compound stock solution shows a decrease in concentration over time.
-
Possible Cause 1: Improper Storage. Storage at temperatures higher than recommended (-20°C or -80°C) can accelerate degradation. Frequent freeze-thaw cycles can also impact stability.
-
Solution: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Ensure storage at or below -20°C. For long-term storage, -80°C is preferable.[1]
-
-
Possible Cause 2: Adsorption to Container. Highly pure compounds at low concentrations can sometimes adsorb to the surface of storage vials.
-
Solution: Use low-adsorption polypropylene or silanized glass vials for storage.
-
Issue 3: I am having difficulty dissolving this compound.
-
Possible Cause: Incorrect Solvent or Insufficient Mixing. Tenofovir has limited solubility in aqueous solutions.
-
Solution: Use an appropriate organic solvent such as DMSO for initial dissolution.[1] Sonication can aid in dissolving the compound. For aqueous-based assays, a common technique is to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Summary of Tenofovir Stability under Forced Degradation Conditions
| Stress Condition | Stability of Tenofovir | Reference |
| Acidic Hydrolysis (0.1 M HCl) | Unstable | [2] |
| Alkaline Hydrolysis (0.1 M NaOH) | Unstable | [2] |
| Oxidative (H₂O₂) | Stable | [2] |
| Thermal (Dry Heat) | Stable | [3] |
| Photolytic | Labile | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, HPLC-grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a clean, tared microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Sonication may be used if necessary.
-
Aliquot the stock solution into single-use, low-adsorption vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment by RP-HPLC
-
Objective: To assess the stability of a this compound stock solution over time.
-
Instrumentation and Conditions:
-
Procedure:
-
Prepare a fresh this compound stock solution and a series of calibration standards.
-
Inject the standards to generate a calibration curve.
-
Inject a sample of the stock solution to be tested at time zero.
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 2, 4 weeks), remove an aliquot of the stock solution, allow it to come to room temperature, and inject it into the HPLC system.
-
Compare the peak area of the Tenofovir-d7 peak at each time point to the time zero measurement to determine the percentage of degradation.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Major stress factors leading to Tenofovir degradation.
References
- 1. This compound | 稳定同位素 | CAS 2747914-59-4 | 美国InvivoChem [invivochem.cn]
- 2. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. ijnrd.org [ijnrd.org]
- 5. Validated RP-HPLC method for tenofovir in bulk and tablets. [wisdomlib.org]
Technical Support Center: Tenofovir Quantification in Urine Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Tenofovir (TFV) quantification in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying Tenofovir in urine?
A1: The most common and gold-standard method for quantifying Tenofovir in urine is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity. Other methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and antibody-based immunoassays like ELISA.[3][4][5]
Q2: Why are Tenofovir levels in urine significantly different when administering Tenofovir Disoproxil Fumarate (TDF) versus Tenofovir Alafenamide (TAF)?
A2: TDF is primarily metabolized in the gut and plasma, leading to higher systemic and subsequent urine concentrations of Tenofovir.[6] In contrast, TAF is metabolized intracellularly, resulting in approximately 90% lower plasma TFV levels and consequently 74% lower urine TFV concentrations compared to TDF.[6][7] This is a critical consideration when establishing quantification ranges and interpreting results.
Q3: How stable is Tenofovir in urine samples?
A3: Tenofovir has been shown to be stable in urine at room temperature for at least 14 days.[8][9] For long-term storage, freezing at -20°C or -80°C is recommended.[10][11]
Q4: What is a typical concentration range for Tenofovir in urine?
A4: Tenofovir concentrations in urine can vary widely depending on the prodrug administered, dosage, and patient adherence. For individuals on TDF-based regimens, concentrations can range from 10 ng/mL to over 10,000 ng/mL.[2][8] A urine TFV concentration greater than 1000 ng/mL is often considered indicative of medication ingestion within the last 24-48 hours.[2][8]
Q5: What are matrix effects and how can they be minimized in urine Tenofovir analysis?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (urine). This can lead to signal suppression or enhancement, affecting accuracy. To minimize matrix effects, several strategies can be employed:
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering substances.[11]
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or protein precipitation help to remove interfering compounds.[12][13]
-
Use of Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inadequate sample extraction | Optimize the extraction method (e.g., protein precipitation, solid-phase extraction). Ensure complete evaporation and reconstitution steps.[13][14] |
| Poor ionization in the mass spectrometer | Check and optimize MS parameters, including spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with efficient ionization.[1] | |
| Tenofovir degradation | Ensure proper sample storage conditions (frozen at -20°C or -80°C for long-term).[10][11] Tenofovir is stable for at least 14 days at room temperature in urine.[8] | |
| Poor Peak Shape or Tailing | Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH. Tenofovir is an amphiprotic compound, and its retention is pH-dependent.[4] | |
| High Variability in Results | Inconsistent sample preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Matrix effects | Implement strategies to mitigate matrix effects, such as sample dilution or the use of a stable isotope-labeled internal standard.[11][12] | |
| Carryover in Blank Samples | Inadequate cleaning of the injection system | Implement a rigorous needle and injection port washing procedure between samples.[15] |
| High concentration sample analyzed previously | Inject several blank samples after a high concentration sample to ensure the system is clean. | |
| Quantification outside of the linear range | Sample concentration is too high or too low | Dilute or concentrate the urine sample as needed to fall within the validated calibration curve range.[11] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Tenofovir Quantification in Urine
| Parameter | Study 1 | Study 2 | Study 3 |
| Calibration Range | 391 - 100,000 ng/mL[1] | 10 - 10,000 ng/mL[8] | 10 - 1,000 ng/mL[2] |
| Limit of Quantification (LOQ) | 391 ng/mL[1] | Not Specified | 10 ng/mL[16] |
| Limit of Detection (LOD) | 195 ng/mL[1] | Not Specified | 5 ng/mL[2] |
| Internal Standard | Not Specified | 2H6-tenofovir[2] | Iso-TFV (13C labeled)[12] |
| Recovery | Consistent and stable[1] | Not Specified | Not Specified |
Table 2: HPLC-UV Method Parameters for Tenofovir Quantification in Urine
| Parameter | Study 1 |
| Calibration Range | 10.0–300.0 µg/mL[4] |
| Limit of Detection (LOD) | 4 µg/mL[4] |
| Detection Wavelength | 260 nm[4] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Tenofovir in Urine
This protocol is a generalized procedure based on common practices reported in the literature.[1][2]
1. Sample Preparation (Protein Precipitation):
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- To 100 µL of urine sample, add 100 µL of internal standard solution (e.g., 50 ng/mL 2H6-tenofovir in acetonitrile with 0.1% formic acid).[2]
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
- Column: A reversed-phase C18 or PFP column is commonly used (e.g., Kinetex PFP, 2.6 μm, 4.6 × 100 mm).[2]
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.05% or 0.1%) to improve peak shape and ionization.[1][2]
- Flow Rate: Typically around 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Tenofovir: m/z 288.3 → 176.3 and 288.3 → 159.2[2]
- 2H6-tenofovir (IS): m/z 294.3 → 182.2[2]
- Optimize other parameters such as declustering potential, collision energy, and source temperature for the specific instrument used.
Protocol 2: HPLC-UV Quantification of Tenofovir in Urine
This protocol is based on a method for simultaneous determination of Tenofovir and creatinine.[4]
1. Sample Preparation:
- Thaw and vortex urine samples.
- For calibration standards, spike 50 µL of blank urine with known concentrations of Tenofovir.
- No extensive extraction is required for this simplified method.
2. Chromatographic Conditions:
- Column: Zorbax SB C-18 (150 × 4.6 mm, 5 µm).[4]
- Mobile Phase: A gradient of acetonitrile and phosphate buffer.[17]
- Detection Wavelength: 260 nm for Tenofovir.[4]
- Flow Rate: Typically around 1.0 - 1.2 mL/min.[17]
- Injection Volume: 50 µL.
Visualizations
Caption: General Workflow for LC-MS/MS Quantification of Tenofovir in Urine.
Caption: Troubleshooting Decision Tree for Low Analyte Signal.
References
- 1. A LC-MS method to quantify tenofovir urinary concentrations in treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Urine Tenofovir Levels Strongly Correlate With Virologic Suppression in Patients With Human Immunodeficiency Virus on Tenofovir Alafenamide-Based Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lower Urine Tenofovir Concentrations Among Individuals Taking Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate: Implications for Point-of-Care Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fight.org [fight.org]
- 9. fight.org [fight.org]
- 10. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urine Assay to Measure Tenofovir Concentrations in Patients Taking Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tenofovir: The Case for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of bioanalytical method validation for the antiretroviral drug Tenofovir, with a particular focus on the use of a stable isotope-labeled internal standard, (Rac)-Tenofovir-d7, versus other common alternatives.
The selection of an appropriate internal standard (IS) is a critical decision in the development of a bioanalytical method, profoundly influencing its accuracy, precision, and reliability. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their nearly identical physicochemical properties to the analyte.[1][2] This guide will delve into the practical implications of this choice by comparing method performance data from published studies using different types of internal standards for Tenofovir analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, ¹³C₅-Tenofovir, or Tenofovir-d6, are structurally identical to Tenofovir, with the only difference being the substitution of some atoms with their heavier isotopes. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the chromatographic retention time and extraction recovery of a SIL-IS are virtually identical to the analyte, enabling it to compensate effectively for variations in sample preparation and matrix effects.[1]
Alternative Internal Standards: A Compromise in Performance
In the absence of a stable isotope-labeled internal standard, researchers may opt for structurally similar molecules, known as analogue internal standards. For Tenofovir analysis, compounds like Acyclovir or Entecavir have been employed.[3][4] While more accessible and cost-effective, these alternatives exhibit different chromatographic behavior and may not fully compensate for matrix-induced variations in analyte response, potentially compromising the accuracy and precision of the method.
Comparative Performance Data
The following tables summarize the validation parameters from published bioanalytical methods for Tenofovir using different internal standards. This data provides a quantitative comparison of the performance characteristics of methods employing a stable isotope-labeled internal standard versus an analogue internal standard.
Table 1: Bioanalytical Method Parameters for Tenofovir Quantification
| Parameter | Method with ¹³C₅-Tenofovir IS[1][5] | Method with Acyclovir IS[3] | Method with Entecavir IS[4] |
| Linearity Range (ng/mL) | 0.5 - 500 | 10 - 640 | 4.096 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 | 4.096 |
| Sample Preparation | Solid Phase Extraction (SPE) | Not specified | Solid Phase Extraction (SPE) |
| Chromatography | Reversed-Phase LC | Reversed-Phase LC | Reversed-Phase LC |
| Detection | ESI+ MS/MS | ESI+ MS/MS | ESI+ MS/MS |
Table 2: Accuracy and Precision Data for Tenofovir Quantification
| Internal Standard | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| ¹³C₅-Tenofovir[1] | LQC (1.5 ng/mL) | < 12% | < 12% | < 12% | < 12% |
| MQC (150 ng/mL) | < 12% | < 12% | < 12% | < 12% | |
| HQC (375 ng/mL) | < 12% | < 12% | < 12% | < 12% | |
| Acyclovir[3] | Not specified | < 12.3% | 84.9 - 113.1% | < 12.3% | 84.9 - 113.1% |
| Entecavir[4] | Not specified | < 10% | Not specified | < 10% | Not specified |
As evidenced by the data, methods employing a stable isotope-labeled internal standard like ¹³C₅-Tenofovir generally achieve a lower LLOQ and demonstrate robust accuracy and precision, with bias and coefficient of variation well within the accepted regulatory limits of ±15% (and ±20% for LLOQ).[1] While the method using Acyclovir also meets these criteria, the use of a SIL-IS is the preferred approach to minimize analytical variability.
Experimental Protocols
Method Using ¹³C₅-Tenofovir as Internal Standard
This protocol is a representative example based on published methods.[1][5]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (¹³C₅-Tenofovir).
-
Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge.
-
Condition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: HPLC system capable of gradient elution.
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 400 µL/min.[1]
-
Gradient: A linear gradient is typically used.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions:
Visualizing the Workflow
The following diagram illustrates the typical workflow for the bioanalytical method validation of Tenofovir using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Tenofovir bioanalysis.
Conclusion
The choice of internal standard is a pivotal factor in the development of a robust and reliable bioanalytical method for Tenofovir. The presented data and experimental protocols underscore the superiority of using a stable isotope-labeled internal standard, such as this compound. Its ability to closely mimic the behavior of Tenofovir throughout the analytical process ensures a higher degree of accuracy and precision, leading to more dependable data for critical drug development decisions. While alternative internal standards can be used, they may require more extensive validation to ensure they adequately compensate for potential analytical variabilities. For researchers aiming for the highest quality data in their bioanalytical studies of Tenofovir, the use of a deuterated internal standard is the recommended approach.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of (Rac)-Tenofovir-d7 and 13C-labeled Tenofovir as internal standards
A Comprehensive Comparison of (Rac)-Tenofovir-d7 and 13C-labeled Tenofovir as Internal Standards in Bioanalytical Studies
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards for the quantification of Tenofovir: this compound (a deuterium-labeled analog) and 13C-labeled Tenofovir. This comparison is based on established principles of isotope dilution mass spectrometry and supported by experimental data from various studies.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. While both deuterium-labeled (this compound) and 13C-labeled Tenofovir serve this purpose, 13C-labeled standards are generally considered superior. This is primarily due to the closer physicochemical similarity between the 13C-labeled isotopologue and the native analyte, which leads to better co-elution during chromatography and more effective compensation for matrix effects and ionization variability. Deuterated standards, while widely used, can sometimes exhibit different chromatographic behavior and stability issues, potentially compromising assay accuracy.
Performance Comparison
The following tables summarize the key performance parameters for this compound and 13C-labeled Tenofovir based on data extracted from various LC-MS/MS method validation studies. It is important to note that these data are compiled from different sources and not from a head-to-head comparative study.
Table 1: General Performance Characteristics
| Feature | This compound | 13C-labeled Tenofovir | Rationale & References |
| Isotopic Stability | May be susceptible to back-exchange or loss of deuterium atoms, especially if the label is on an exchangeable position. | Highly stable C-C bonds. The label is not prone to exchange. | |
| Chromatographic Co-elution | Can exhibit slight retention time shifts compared to the unlabeled analyte due to the deuterium isotope effect. | Typically co-elutes perfectly with the unlabeled analyte. | [1][2] |
| Matrix Effect Compensation | Potential for differential matrix effects if chromatographic separation occurs. | More reliable compensation for matrix effects due to identical chromatographic behavior. | [3][4] |
| Commercial Availability | Widely available. | Widely available. | N/A |
| Cost | Generally less expensive. | Can be more expensive to synthesize. | N/A |
Table 2: Reported LC-MS/MS Method Validation Data
| Parameter | This compound | 13C-labeled Tenofovir |
| Linearity Range | 0.400-40.0 ng/mL (in human plasma)[5] | 0.5-500 ng/mL (in human plasma)[1] |
| Intra-day Precision (%CV) | ≤ 14.4%[6] | < 12%[1] |
| Inter-day Precision (%CV) | ≤ 14.4%[6] | < 12%[1] |
| Accuracy (%Bias or %RE) | -7.95% to 7.76%[7] | -4.73% to 4.78%[8] |
Experimental Protocols
Below are representative experimental protocols for the quantification of Tenofovir using either 13C-labeled or deuterated internal standards.
Protocol 1: Tenofovir Quantification using 13C5-Tenofovir Internal Standard[2]
-
Sample Preparation:
-
To 200 µL of plasma or cerebrospinal fluid (CSF), add the internal standard working solution (13C5-TFV).
-
Acidify the samples with 200 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge at 20,000 × g for 5 minutes.
-
Perform solid-phase extraction (SPE) using an MCX 96-well µelution plate.
-
Wash the SPE plate and elute the analytes.
-
Evaporate the eluent to dryness and reconstitute in water for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Phenomenex Synergi 4µ Polar-RP 50 × 2 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 400 µL/min.
-
Gradient: A linear gradient is used to increase the percentage of mobile phase B over time.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Tenofovir: 288.2 → 176.0
-
13C5-Tenofovir: 293.2 → 181.1
-
-
Protocol 2: Tenofovir Quantification using Tenofovir-d6 Internal Standard[6][9]
-
Sample Preparation (Dried Blood Spots): [8]
-
Punch a 3 mm disc from the dried blood spot.
-
Add methanol containing the internal standard (Tenofovir-d6).
-
Vortex and centrifuge to extract the analytes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Sample Preparation (Plasma): [5]
-
To 200 µL of plasma, add the internal standard solution (Tenofovir-d6).
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge.
-
Inject the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)[5].
-
Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[8].
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions: Specific transitions for Tenofovir and Tenofovir-d6 would be optimized based on the instrument.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for bioanalytical method development and sample analysis using a stable isotope-labeled internal standard.
Caption: General workflow for bioanalytical sample analysis.
Caption: Logical comparison of internal standard properties.
Conclusion
Based on the available evidence and established analytical principles, 13C-labeled Tenofovir is the recommended internal standard for most quantitative bioanalytical applications. Its key advantages include:
-
Superior Isotopic Stability: Minimizing the risk of label exchange and ensuring the integrity of the standard throughout the analytical process.
-
Ideal Chromatographic Co-elution: Ensuring that the analyte and internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]
-
More Reliable Correction: Providing a more robust and reliable correction for variations during sample preparation and analysis.
While this compound can be a suitable and more cost-effective alternative, its use requires careful validation to ensure the absence of isotopic effects on chromatography and stability issues that could compromise data quality. For demanding applications requiring the highest level of accuracy and precision, the investment in 13C-labeled Tenofovir is well justified.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Tenofovir Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods employing different stable isotope-labeled internal standards for the quantification of tenofovir, a key antiretroviral drug. The use of isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to assist researchers in selecting and implementing robust analytical strategies for tenofovir.
Data Summary: Performance of Tenofovir Analytical Methods with Isotopic Internal Standards
The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of tenofovir in human plasma, utilizing various isotopically labeled internal standards. These parameters are critical for assessing the reliability and sensitivity of an analytical method.
| Parameter | Method 1: 13C5-Tenofovir | Method 2: 13C-labeled Tenofovir (Iso-TFV) |
| Linearity Range | 0.5 - 500 ng/mL[1] | 10 - 1500 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 10 ng/mL[2][3] |
| Intra-day Accuracy (% Bias) | -6.28% to 6.65%[1] | Within ±15%[2][3] |
| Inter-day Accuracy (% Bias) | -6.28% to 6.65%[1] | Within ±15%[2][3] |
| Intra-day Precision (% RSD) | 1.23% to 8.52%[1] | Within 15%[2][3] |
| Inter-day Precision (% RSD) | 1.23% to 8.52%[1] | Within 15%[2][3] |
| Matrix | Human Plasma, Cerebrospinal Fluid[1] | Human Plasma[2][3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for the development and validation of analytical methods for tenofovir.
Method 1: Quantification of Tenofovir using 13C5-Tenofovir Internal Standard[1]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of plasma or cerebrospinal fluid (CSF), add the internal standard working solution (13C5-TFV).
-
Acidify the samples with 200 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge the samples at 20,000 x g for 5 minutes.
-
Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate with 2% formic acid followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness and reconstitute in water for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 400 µL/min
-
Gradient: 97% A for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration.
-
Column Temperature: 40°C
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (SRM):
-
Tenofovir (TFV): m/z 288.2 → 176.0
-
13C5-Tenofovir (13C5-TFV): m/z 293.2 → 181.1
-
Method 2: Quantification of Tenofovir using 13C-labeled Tenofovir (Iso-TFV) Internal Standard[2][3]
1. Sample Preparation (Protein Precipitation):
-
To 250 µL of EDTA plasma, add the internal standard solution (Iso-TFV).
-
Add 25 µL of trifluoroacetic acid to precipitate proteins.
-
Vortex and let stand at room temperature for 15 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant to autosampler vials containing 20 µL of concentrated ammonium hydroxide.
-
Vortex before placing in the autosampler.
2. Liquid Chromatography:
-
Column: Synergi Polar-RP, 2.0 x 150 mm
-
Mobile Phase: 3% acetonitrile/1% acetic acid in DI water (isocratic)
-
Flow Rate: 200 µL/min
-
Run Time: 11 minutes
3. Mass Spectrometry (Tandem Mass Spectrometry):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3200 V
-
Capillary Temperature: 300°C
-
Monitored Transitions (SRM):
-
Tenofovir (TFV): m/z 288 → 176
-
Iso-Tenofovir (Iso-TFV): m/z 293 → 181
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the cross-validation of an analytical method for tenofovir using an isotopically labeled internal standard.
This guide demonstrates that while different isotopically labeled internal standards for tenofovir can be used to develop highly sensitive and robust analytical methods, the choice of sample preparation technique and specific LC-MS/MS conditions will influence the achievable lower limit of quantification and overall performance. Researchers should carefully consider the specific requirements of their studies when selecting and validating an analytical method.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance Showdown: (Rac)-Tenofovir-d7 Sets a High Bar for Accuracy and Precision in Tenofovir Bioanalysis
A comprehensive review of bioanalytical methods for the crucial antiretroviral drug Tenofovir reveals that the use of a deuterated internal standard, specifically (Rac)-Tenofovir-d7 or its close analogs, consistently delivers superior accuracy and precision. This guide provides a detailed comparison of Tenofovir assays, offering researchers and drug development professionals the critical data and methodologies necessary to select and implement the most reliable quantification methods.
In the landscape of HIV treatment and prevention, accurate measurement of Tenofovir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient adherence. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability heavily depends on the choice of an appropriate internal standard. This guide delves into the performance of Tenofovir assays utilizing the deuterated internal standard this compound and compares it with alternative methods.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the optimal choice for LC-MS/MS-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte, Tenofovir, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.
One study detailing the simultaneous determination of Tenofovir Alafenamide (TAF) and Tenofovir (TFV) in human plasma utilized TAF-d5 and TNF-d7 as internal standards. The method was validated over concentration ranges of 1.25-500 ng/mL for TAF and 0.300-15.0 ng/mL for TNF, demonstrating acceptable accuracy and precision[1]. Another comprehensive validation in human plasma and cerebrospinal fluid using ¹³C₅-TFV, a similar stable isotope-labeled standard, reported intra- and inter-day accuracy and precision to be less than 12% across various quality control levels[2][3].
Alternative Approaches: Non-Deuterated Internal Standards
While deuterated standards are preferred, other molecules have been employed as internal standards in Tenofovir assays, primarily for reasons of cost or availability. These alternatives, often structurally similar compounds, can provide acceptable results but may not compensate for all potential sources of error as effectively as their deuterated counterparts.
A study monitoring Tenofovir-induced kidney injury in HIV-1 infected patients utilized Acyclovir as the internal standard. This method demonstrated a linear range of 10 to 640 ng/mL, with inter- and intra-day precision less than 12.3% and accuracies within 84.9-113.1%[4]. Another method for the simultaneous quantification of multiple antiretrovirals, including Tenofovir, employed Etravirine as the internal standard and reported a linear range of 2.5-1000 ng/mL for Tenofovir with a correlation coefficient of 0.99[5][6].
Performance Data at a Glance
To facilitate a direct comparison, the following tables summarize the key performance parameters of Tenofovir assays using both deuterated and non-deuterated internal standards.
Table 1: Performance of Tenofovir Assays with Deuterated Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| This compound (as TNF-d7) | Human Plasma | 0.300 - 15.0 | Acceptable | Acceptable | [1] |
| ¹³C₅-Tenofovir | Human Plasma & CSF | 0.5 - 500 (Plasma)0.1 - 50 (CSF) | < 12 (Bias) | < 12 | [2][3] |
| Tenofovir-d6 | Whole Blood | 0.25 - 256 | 91.63 - 109.18 | 2.48 - 14.08 | [7] |
| Iso-Tenofovir | Dried Blood Spots | 2.5 - 1,000 | Within ±14.5 | < 12.4 | [8] |
Table 2: Performance of Tenofovir Assays with Alternative Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Acyclovir | Human Plasma | 10 - 640 | 84.9 - 113.1 | < 12.3 | [4] |
| Etravirine | Human Plasma | 2.5 - 1,000 | Not explicitly stated | Not explicitly stated (r²=0.99) | [5][6] |
| Naproxen | Human Plasma | 2 - 500 | Reproducible | Not explicitly stated | [9] |
Experimental Workflows and Protocols
The general workflow for a Tenofovir assay using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard is a critical first step, followed by a validated sample extraction procedure to remove interfering substances from the biological matrix.
Caption: A typical workflow for the quantification of Tenofovir in biological samples.
Detailed Experimental Protocol: Tenofovir Assay using a Deuterated Internal Standard
This protocol is a representative example based on methodologies reported in the literature[1][2][3].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 × 2 mm) is commonly used[2][3].
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a typical mobile phase composition[2][3].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Tenofovir and this compound.
-
Tenofovir: m/z 288.1 → 176.1
-
This compound: m/z 295.1 → 183.1 (example transition, may vary slightly)
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of Tenofovir and a fixed concentration of this compound into a blank biological matrix.
-
Analyze these samples alongside the unknown samples to construct a calibration curve and validate the accuracy and precision of the assay.
Conclusion: The Decisive Advantage of Deuterated Internal Standards
The data overwhelmingly supports the use of deuterated internal standards like this compound for the highest level of accuracy and precision in Tenofovir bioanalysis. While alternative internal standards can be employed and may be suitable for certain applications, they introduce a greater potential for variability. For researchers and clinicians who depend on the most reliable data for critical decision-making in HIV research and treatment, the investment in a stable isotope-labeled internal standard is a sound scientific choice that ensures the integrity of the results.
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence [ykxb.scu.edu.cn]
- 9. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Isotopic Effects of (Rac)-Tenofovir-d7 on Analytical Results: A Comparison Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalysis. This guide provides an objective comparison of the analytical performance of (Rac)-Tenofovir-d7 as an internal standard in the quantification of Tenofovir, supported by experimental data from published literature.
The ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization and fragmentation characteristics to compensate for matrix effects and variations during sample processing and analysis. Deuterated analogs, such as this compound, are often considered the gold standard for mass spectrometry-based assays due to their close structural similarity to the analyte. However, it is crucial to evaluate potential isotopic effects, such as chromatographic shifts and altered fragmentation patterns, which could impact analytical accuracy.
Comparative Analytical Performance
The following tables summarize typical quantitative data from validated LC-MS/MS methods for Tenofovir, providing a basis for performance comparison.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte/Internal Standard | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tenofovir (TFV) | Not specified | 288.0 | 176.1 / 136.1 | [2] |
| Tenofovir-d6 (TFV-d6) | Not specified | Not specified | Not specified | [3] |
| 13C5-Tenofovir (Iso-TFV) | Not specified | 293 | 181 | [4][5] |
| Tenofovir Alafenamide-d5 (TAF-d5) | Not specified | Not specified | Not specified | [6] |
Note: Specific retention times are often method-dependent and are therefore not always reported in a standardized manner across different publications.
Table 2: Typical Assay Validation Parameters for Tenofovir Quantification
| Parameter | Performance | Acceptance Criteria (FDA Guidelines) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible | Not explicitly defined, but should be consistent |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Validated methods for Tenofovir and its prodrugs consistently meet the stringent requirements of regulatory bodies like the FDA, with high levels of accuracy and precision.[7][8][9][10][11] The successful application of deuterated internal standards in these assays suggests that any isotopic effects are minimal and do not compromise the analytical results.
Experimental Protocols
A typical bioanalytical workflow for the quantification of Tenofovir in biological matrices using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation
A common sample preparation technique is protein precipitation, which is simple and effective for removing proteins from plasma samples.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Robustness Testing of Analytical Methods for Tenofovir: A Comparative Guide as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of various analytical methods for the quantification of Tenofovir, a critical antiretroviral drug. The evaluation is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and validity of the analytical procedures under varied conditions. This document summarizes key performance data, details experimental protocols, and visualizes the logical workflow of robustness testing to aid in the selection and implementation of the most suitable analytical method.
Comparison of Analytical Methods for Tenofovir Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following tables summarize the robustness testing of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry methods for Tenofovir analysis, as documented in various studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Tenofovir in bulk and pharmaceutical formulations.[1][2][3][4][5] Its robustness is a critical parameter for ensuring consistent and reliable results.
| Parameter Varied | Variation | Acceptance Criteria | Result | Reference |
| Mobile Phase Composition | ± 2% Organic Phase | %RSD < 2 | Pass | [1] |
| Flow Rate | ± 0.1 mL/min | %RSD < 2 | Pass | [1][6][3] |
| Column Temperature | ± 5 °C | %RSD < 2 | Pass | [1][3] |
| pH of Mobile Phase Buffer | ± 0.2 units | %RSD < 2 | Pass | [6][3] |
| Wavelength | ± 2 nm | %RSD < 2 | Pass | [6] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of Tenofovir. Its robustness is evaluated by introducing small variations in the method parameters.
| Parameter Varied | Variation | Acceptance Criteria | Result | Reference |
| Mobile Phase Composition | ± 0.1 mL | SD of peak area, %RSD | Pass | [7] |
| Amount of Mobile Phase | ± 5% | SD of peak area, %RSD | Pass | [7] |
| Plate Pre-treatment Time | 4, 5, 6 min | SD of peak area, %RSD | Pass | [7] |
| Time from Spotting to Chromatography | +10 min | SD of peak area, %RSD | Pass | [7] |
| Time from Chromatography to Scanning | +10 min | SD of peak area, %RSD | Pass | [7] |
UV-Spectrophotometry
UV-Spectrophotometry is a simple and cost-effective method for the estimation of Tenofovir. While robustness testing is less extensive compared to chromatographic methods, key parameters are still evaluated.
| Parameter Varied | Variation | Acceptance Criteria | Result | Reference |
| Wavelength | ± 2 nm | %RSD < 2 | Pass | [8][9][10] |
| Different Analyst | Analyst 1 vs. Analyst 2 | %RSD < 2 | Pass | [11] |
| Different Instrument | Spectrophotometer 1 vs. 2 | %RSD < 2 | Pass | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HPLC Robustness Testing Protocol
A typical robustness study for an HPLC method for Tenofovir involves the following steps:
-
Standard Solution Preparation: A standard solution of Tenofovir is prepared at a known concentration (e.g., 100 µg/mL).
-
System Suitability: The chromatographic system is equilibrated with the mobile phase, and system suitability parameters (e.g., tailing factor, theoretical plates) are verified by injecting the standard solution multiple times.
-
Parameter Variation: The following parameters are deliberately varied one at a time:
-
Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is altered (e.g., from 50:50 v/v to 52:48 and 48:52).[1]
-
Flow Rate: The flow rate of the mobile phase is adjusted (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min).[1][3]
-
Column Temperature: The temperature of the column oven is changed (e.g., from 35°C to 30°C and 40°C).[1]
-
pH of Buffer: The pH of the aqueous component of the mobile phase is slightly modified (e.g., from pH 3.0 to 2.8 and 3.2).[6]
-
-
Analysis: For each variation, the standard solution is injected, and the peak area, retention time, and other chromatographic parameters are recorded.
-
Data Evaluation: The results from the varied conditions are compared to the results obtained under the normal (optimized) conditions. The relative standard deviation (%RSD) of the peak areas is calculated to assess the impact of the variations.
HPTLC Robustness Testing Protocol
The robustness of an HPTLC method for Tenofovir is assessed as follows:
-
Standard Solution Application: A standard solution of Tenofovir is applied to the HPTLC plate as bands of a specific concentration (e.g., 300-1500 ng/spot).[7]
-
Parameter Variation: Small, deliberate changes are introduced to the chromatographic conditions:
-
Mobile Phase Composition: The ratio of the solvents in the mobile phase is slightly altered.[7]
-
Development Conditions: Variations in the saturation time of the chamber and the development distance are introduced.
-
Time Delays: The time between spotting and chromatography, and between chromatography and scanning is varied.[7]
-
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at the specified wavelength (e.g., 260 nm).[7]
-
Data Analysis: The peak areas and Rf values are recorded for each variation. The standard deviation (SD) and %RSD of the peak areas are calculated to determine the method's robustness.
Visualizing the Robustness Testing Process
The following diagrams illustrate the logical workflow of robustness testing as per ICH guidelines and the relationship between the key components of the validation process.
Caption: Workflow for Robustness Testing of Analytical Methods.
Caption: Relationship between ICH Guidelines and Robustness Testing.
References
- 1. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide - Int J Pharm Chem Anal [ijpca.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. eprajournals.com [eprajournals.com]
A Comparative Analysis of Tenofovir and Entecavir in the Management of Chronic Hepatitis B
A comprehensive review of clinical data on the efficacy and safety of two leading antiviral agents for Chronic Hepatitis B, providing researchers, scientists, and drug development professionals with a detailed comparison to inform future research and clinical trial design.
Tenofovir and Entecavir are potent nucleos(t)ide analogues recommended as first-line monotherapies for the treatment of chronic hepatitis B (CHB). Both drugs effectively suppress Hepatitis B virus (HBV) replication with a high genetic barrier to resistance. This guide provides a comparative analysis of their efficacy and safety based on data from numerous clinical studies, systematic reviews, and meta-analyses.
Efficacy Outcomes: A Head-to-Head Comparison
Clinical studies have extensively compared Tenofovir (available as Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF) and Entecavir (ETV) across various efficacy endpoints.
Virological and Biochemical Response
Short-term studies (up to 48 weeks) have generally shown that TDF and ETV have similar efficacy in achieving undetectable HBV DNA levels, normalization of alanine aminotransferase (ALT), and HBeAg seroconversion in treatment-naïve CHB patients.[1][2][3][4][5] However, some studies suggest that TDF may lead to a more rapid viral suppression, particularly in HBeAg-positive patients with high viral loads.[1][3][6] A meta-analysis indicated that TDF had a greater ability to inhibit HBV at 96 weeks, while ETV was quicker to normalize ALT levels at 48 weeks.[7] Over the longer term (144 weeks), the differences in HBV DNA suppression were not statistically significant.[7]
The newer formulation, TAF, has also been compared to ETV. A meta-analysis found TAF to be superior to ETV in achieving a complete virological response at 12 and 24 weeks, as well as a biochemical response at 12 weeks.[8] However, at 48 and 96 weeks, the rates of complete virological and biochemical response were comparable between TAF and ETV.[8]
| Efficacy Endpoint | Timepoint | Tenofovir (TDF/TAF) | Entecavir (ETV) | Key Findings | Citations |
| HBV DNA Suppression | 24 weeks | Similar | Similar | No significant difference observed in meta-analyses. | [1][2][3][4] |
| 48 weeks | Similar | Similar | No significant difference in HBV DNA suppression rates. | [1][2][3][4] | |
| 96 weeks | Favors TDF | TDF showed a greater ability to inhibit HBV. | [7] | ||
| ALT Normalization | 48 weeks | Favors ETV | ETV led to earlier normalization of ALT levels. | [7] | |
| HBeAg Seroconversion | 24-48 weeks | Similar | Similar | No significant difference observed in short-term studies. | [1][2][3][4] |
| Complete Virological Response (TAF vs ETV) | 12 & 24 weeks | Favors TAF | TAF showed superior complete virological response. | [8] | |
| 48 & 96 weeks | Similar | Similar | No significant difference in long-term virological response. | [8] |
Long-Term Outcomes and Hepatocellular Carcinoma (HCC) Risk
Long-term studies have investigated the impact of Tenofovir and Entecavir on the risk of developing severe liver outcomes, including hepatocellular carcinoma (HCC). A nationwide cohort study with a median follow-up of 6.3 years found that Tenofovir was associated with a lower risk of progression to hepatic decompensation and HCC compared to Entecavir.[9] The 5-year cumulative risk of HCC was 3.5% for patients treated with Tenofovir versus 5.1% for those on Entecavir.[9] Another meta-analysis focusing on patients with CHB-related cirrhosis also concluded that the cumulative incidence of HCC was significantly lower in the Tenofovir group (13.99%) compared to the Entecavir group (16.68%).[10] However, it is worth noting that some studies have reported no significant difference in HCC risk between the two treatments.[11]
Safety Profile: Renal and Bone Health
While both drugs are generally well-tolerated, their long-term safety profiles, particularly concerning renal function and bone mineral density, have been a subject of extensive research.
Renal Safety
Tenofovir, especially the TDF formulation, is associated with a greater risk of renal adverse events compared to Entecavir. TDF is excreted via glomerular filtration and active tubular transport, which can lead to nephrotoxicity in some patients.[12] Meta-analyses have shown that TDF is associated with a greater reduction in estimated glomerular filtration rate (eGFR) and serum phosphorus levels compared to ETV.[13] However, one meta-analysis did not find a significant difference in serum creatinine levels between the two groups.[13] In patients with pre-existing renal impairment, treatment-related adverse events were more frequent in those receiving TDF.[12]
The newer TAF formulation has a more favorable renal safety profile. Due to its higher plasma stability, TAF leads to lower circulating levels of tenofovir, thereby reducing renal drug exposure.[14][15] Studies have shown that switching from TDF to TAF or ETV can lead to an improvement in renal function.[16][17]
Bone Safety
Long-term TDF therapy has been linked to a decrease in bone mineral density (BMD).[16][17] A meta-analysis, however, did not find a significant difference in the incidence of osteopenia/osteoporosis between TDF and ETV groups.[13] Switching from TDF to either TAF or ETV has been shown to improve BMD.[16][17]
| Safety Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Entecavir (ETV) | Key Findings | Citations |
| Renal Function (eGFR) | Greater reduction | Improved profile vs. TDF | Less impact than TDF | TDF is associated with a greater decline in eGFR compared to ETV. TAF has an improved renal safety profile. | [12][13][14][18] |
| Serum Phosphorus | Reduction | Less impact than TDF | Stable | TDF is associated with a reduction in serum phosphorus. | [13][16] |
| Bone Mineral Density (BMD) | Potential for reduction | Improved profile vs. TDF | Less impact than TDF | Long-term TDF use can be associated with decreased BMD. | [16][17] |
Experimental Protocols
The data presented is derived from a multitude of clinical trials, each with specific methodologies. A generalized experimental protocol for a comparative study is outlined below.
Generalized Phase III Randomized, Double-Blind, Controlled Trial Protocol
-
Objective: To compare the efficacy and safety of Tenofovir and Entecavir in treatment-naïve adult patients with HBeAg-positive or HBeAg-negative chronic hepatitis B.
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.
-
Patient Population:
-
Inclusion Criteria: Adults aged 18 years or older; diagnosis of chronic hepatitis B (HBsAg positive for at least 6 months); HBV DNA levels above a specified threshold (e.g., >20,000 IU/mL for HBeAg-positive and >2,000 IU/mL for HBeAg-negative); elevated ALT levels.
-
Exclusion Criteria: Co-infection with Hepatitis C, Hepatitis D, or HIV; prior treatment with nucleos(t)ide analogues; decompensated liver disease; significant renal impairment at baseline; pregnancy or breastfeeding.
-
-
Intervention:
-
Group 1: Tenofovir (e.g., TDF 300 mg once daily or TAF 25 mg once daily).
-
Group 2: Entecavir (e.g., 0.5 mg once daily).
-
-
Primary Efficacy Endpoint: Proportion of patients with undetectable HBV DNA (e.g., <20 IU/mL) at a specified time point (e.g., 48 or 96 weeks).
-
Secondary Efficacy Endpoints:
-
ALT normalization.
-
HBeAg seroconversion (in HBeAg-positive patients).
-
HBsAg loss or seroconversion.
-
Histological improvement (liver biopsy).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in renal function (serum creatinine, eGFR).
-
Changes in bone mineral density (DEXA scans).
-
-
Statistical Analysis: Efficacy endpoints are typically analyzed using chi-square or Fisher's exact tests for categorical variables and t-tests or Wilcoxon rank-sum tests for continuous variables. Time-to-event analyses (e.g., Kaplan-Meier) are used for outcomes like virological response.
Visualizing the Comparison
To better understand the flow of a typical comparative clinical trial and the mechanism of action of these antiviral agents, the following diagrams are provided.
References
- 1. Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis [ideas.repec.org]
- 3. Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 6. Tenofovir is superior to entecavir for achieving complete viral suppression in hbeag-positive chronic hepatitis b patients with high hbv dna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir alafenamide versus entecavir in treating patients with chronic hepatitis B: A meta-analysis | Gastroenterología y Hepatología [elsevier.es]
- 9. Impact of tenofovir vs. entecavir treatment on progression of chronic hepatitis B: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tenofovir and entecavir in patients with chronic hepatitis B-related cirrhosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entecavir versus tenofovir in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with tenofovir disoproxil fumarate or entecavir in chronic hepatitis B virus‐infected patients with renal impairment: results from a 7‐year, multicentre retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of renal safety and bone mineral density of tenofovir and entecavir in patients with chronic hepatitis B: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tenofovir alafenamide versus entecavir for treating hepatitis B virus-related acute-on-chronic liver failure: real-world study [frontiersin.org]
- 15. Tenofovir alafenamide versus entecavir for treating hepatitis B virus-related acute-on-chronic liver failure: real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved bone and renal safety in younger tenofovir disoproxil fumarate experienced chronic hepatitis B patients after switching to tenofovir alafenamide or entecavir | Annals of Hepatology [elsevier.es]
- 17. Improved bone and renal safety in younger tenofovir disoproxil fumarate experienced chronic hepatitis B patients after switching to tenofovir alafenamide or entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of renal safety of tenofovir and entecavir in patients with chronic hepatitis B: Systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-Tenofovir-d7: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-Tenofovir-d7, a deuterated analog of the antiviral agent Tenofovir.
This compound should be treated as a chemical waste product and managed in accordance with all applicable federal, state, and local regulations. Due to its nature as a bioactive and toxic compound, specific precautions must be taken to avoid personnel exposure and environmental contamination.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid raising and breathing dust.[2]
-
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Do not mix this compound with other waste streams. It must be segregated as a distinct chemical waste.
-
Carefully transfer the waste material into a designated chemical waste container. This container should be clearly labeled, durable, and have a secure lid.
-
For spills, contain the material to prevent spreading. Sweep up solid material, avoiding dust generation, and collect it into the designated waste container.[2]
-
-
Container Labeling:
-
Label the waste container clearly with the full chemical name: "this compound" .
-
Include appropriate hazard warnings. A Safety Data Sheet for a similar compound, rac-Tenofovir-D6, identifies it as a "Toxic material causing other toxic effects."[1]
-
Attach a completed chemical waste tag as required by your institution or local regulations.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Disposal must be carried out at an approved waste disposal plant.[4][5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to all regulations.[3]
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for disposal routes) were found in the search results. Disposal procedures are dictated by the hazardous nature of the compound, not by specific quantitative thresholds for this particular substance.
Experimental Protocols
The provided information does not reference specific key experiments for the disposal or degradation of this compound. The standard and required procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures safety and regulatory compliance from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (Rac)-Tenofovir-d7
This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Tenofovir-d7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Body Protection | Lab Coat | Full-coverage, buttoned |
| Eye Protection | Safety Glasses/Goggles | With side shields to protect against splashes |
| Respiratory | Fume Hood | Use when handling the powder form to avoid inhalation |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is essential.[1][2][3][4]
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[3][4] Have all necessary equipment and materials ready.
-
Handling :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Wear the appropriate PPE as detailed in the table above.[3]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and weighing papers for transferring the compound.
-
Keep the container tightly sealed when not in use.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[1][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : A Safety Data Sheet for the similar compound rac-Tenofovir-D6 indicates it is toxic if swallowed.[5] Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Unused this compound powder, contaminated gloves, weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[3]
-
Sharps : Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical and chemical waste.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
-
For individuals, drug take-back programs are a recommended method for disposing of unused medications.[6][7]
-
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. pozescaf.com [pozescaf.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. esschemco.com [esschemco.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
